molecular formula C10H9N3O2 B15216218 N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide CAS No. 102140-71-6

N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B15216218
CAS No.: 102140-71-6
M. Wt: 203.20 g/mol
InChI Key: YBOUVTOMSZDKTF-UHFFFAOYSA-N
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Description

N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound featuring a benzamide moiety linked to a 4-methyl-1,2,5-oxadiazol ring, providing a versatile scaffold for pharmaceutical and agrochemical research. This structure is part of a broader class of 1,2,5-oxadiazole-substituted benzamides that have demonstrated significant potential in various biological applications. Recent studies highlight derivatives of this chemical class as promising antiplasmodial agents, with one closely related compound showing excellent activity against the blood stages of Plasmodium falciparum , the parasite responsible for malaria . Furthermore, structural analogs incorporating the 1,2,4-oxadiazole ring have exhibited notable insecticidal and fungicidal activities, underscoring the value of this scaffold in developing new pesticidal agents . For research use only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102140-71-6

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C10H9N3O2/c1-7-9(13-15-12-7)11-10(14)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14)

InChI Key

YBOUVTOMSZDKTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Substituted (1,2,5-Oxadiazol-3-yl)benzamides: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,5-oxadiazole (furazan) ring is a significant heterocyclic scaffold in medicinal chemistry, valued for its unique electronic properties and its role as a bioisostere for other functional groups. When coupled with a benzamide moiety, it forms a class of compounds with demonstrated biological activities. This guide provides a comprehensive overview of the synthesis, chemical properties, and biological evaluation of substituted (1,2,5-oxadiazol-3-yl)benzamides, with a focus on their potential as therapeutic agents. While this document addresses the broader class, the principles and methodologies described herein are directly applicable to specific derivatives such as N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide.

Derivatives of this class have shown significant promise, particularly as antiplasmodial agents for treating malaria.[1] The strategic combination of the 1,2,5-oxadiazole ring with variously substituted benzamides allows for the fine-tuning of physicochemical properties and biological activity, making this a fertile area for drug discovery and development.[1]

Chemical Structure and Physicochemical Properties

The core structure of a (1,2,5-oxadiazol-3-yl)benzamide consists of a central 1,2,5-oxadiazole ring linked to a benzamide group via an amide bond. The versatility of this scaffold arises from the potential for substitution at two key positions: the 4-position of the oxadiazole ring (R¹) and the phenyl ring of the benzamide moiety (R²).

Caption: General chemical structure of (1,2,5-Oxadiazol-3-yl)benzamides.

The physicochemical properties of these compounds are critical for their drug-like characteristics, including solubility, permeability, and metabolic stability. These properties can be modulated by the nature of the R¹ and R² substituents. For instance, introducing polar groups can increase aqueous solubility, while lipophilic groups can enhance membrane permeability. A summary of calculated and experimental properties for a representative compound, 3-amino-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide, highlights its compliance with Lipinski's rules for drug-likeness.[1]

PropertyValueSignificance
Molecular Formula C₁₈H₁₈N₄O₄Defines the elemental composition and molecular weight.
Molecular Weight 354.36 g/mol Falls within the typical range for orally bioavailable drugs.
LogP (calculated) 2.8Indicates a balance between hydrophilicity and lipophilicity, crucial for permeability.
H-Bond Donors 2Influences solubility and target binding.
H-Bond Acceptors 6Influences solubility and target binding.

Synthesis and Characterization

The synthesis of substituted (1,2,5-oxadiazol-3-yl)benzamides typically follows a multi-step pathway, beginning with the formation of the core 1,2,5-oxadiazole ring, followed by the coupling of the benzamide side chain.

General Synthetic Workflow

A common synthetic route involves the initial preparation of a 3-amino-4-substituted-1,2,5-oxadiazole intermediate. This key intermediate is then acylated using a substituted benzoyl chloride to form the final benzamide product. The choice of reagents and reaction conditions is crucial for achieving high yields and purity.

Synthesis_Workflow start Substituted Acetonitrile step1 Oxime Formation (e.g., NaNO₂, HCl) start->step1 step2 Dimerization & Cyclization step1->step2 intermediate 3-Amino-4-(R¹)-1,2,5-oxadiazole step2->intermediate step3 Acylation (R²-Benzoyl Chloride, Pyridine) intermediate->step3 product Final Product: N-(4-(R¹)-1,2,5-oxadiazol-3-yl) (R²)-benzamide step3->product

Caption: General synthetic workflow for (1,2,5-Oxadiazol-3-yl)benzamides.

Detailed Experimental Protocol: Synthesis of a Representative Benzamide

This protocol is adapted from methodologies used for synthesizing analogous structures and serves as a robust template.[1]

Step 1: Synthesis of 3-Amino-4-(3,4-diethoxyphenyl)-1,2,5-oxadiazole (Intermediate)

  • Oxime Formation: Dissolve (3,4-diethoxyphenyl)acetonitrile in a suitable solvent (e.g., acetic acid). Add a solution of sodium nitrite (NaNO₂) in water dropwise at a controlled temperature (0-5 °C).

  • Dimerization & Cyclization: The resulting α-oximinoacetonitrile derivative is then subjected to conditions that promote dimerization and subsequent cyclization to form the 1,2,5-oxadiazole N-oxide.

  • Reduction: The N-oxide is reduced (e.g., using SnCl₂) to yield the 3-amino-4-(3,4-diethoxyphenyl)-1,2,5-oxadiazole intermediate.

  • Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Acylation to Form the Final Benzamide Product

  • Reaction Setup: Dissolve the 3-amino-4-(3,4-diethoxyphenyl)-1,2,5-oxadiazole intermediate in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add a base, such as pyridine or triethylamine, to act as an acid scavenger.

  • Acylating Agent: Slowly add the desired substituted benzoyl chloride (e.g., 3-nitrobenzoyl chloride) to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final compound is purified by recrystallization or column chromatography.

Characterization

The identity and purity of the synthesized compounds must be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the amide C=O and N-H stretches.

  • Melting Point: To assess the purity of the crystalline solid product.

Biological Activity and Mechanism of Action

Substituted (1,2,5-oxadiazol-3-yl)benzamides have demonstrated potent biological activity, particularly against the parasite Plasmodium falciparum, the causative agent of malaria.[1]

Antiplasmodial Activity

One of the most promising derivatives, 3-amino-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide, exhibited excellent activity against the chloroquine-sensitive NF54 strain of P. falciparum with a half-maximal inhibitory concentration (IC₅₀) of 0.035 µM.[1] Importantly, this compound showed very low cytotoxicity against rat L-6 cells (IC₅₀ = 186.2 µM), resulting in a high selectivity index of 5319, which indicates a favorable therapeutic window.[1]

Structure-Activity Relationships (SAR)

Systematic modification of the R¹ and R² substituents has provided valuable insights into the structure-activity relationships (SAR) of this chemical class.[1]

  • R¹ Substituent (on Oxadiazole): The nature of the substituent at the 4-position of the oxadiazole ring significantly influences activity. Aromatic rings, such as the 3,4-diethoxyphenyl group, have been shown to be particularly effective.

  • R² Substituent (on Benzamide): The substitution pattern on the benzamide phenyl ring is also critical. Small, electron-donating groups like an amino group at the meta-position (3-position) of the benzamide ring were found to confer potent activity.

Caption: Key structure-activity relationship (SAR) insights.

Conclusion and Future Outlook

The substituted (1,2,5-oxadiazol-3-yl)benzamide scaffold represents a promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse substitutions allow for the generation of large chemical libraries for screening and optimization. The demonstrated high antiplasmodial potency and excellent selectivity index of certain derivatives underscore their potential in the fight against malaria.[1] Future research should focus on elucidating the precise mechanism of action, optimizing pharmacokinetic properties, and evaluating in vivo efficacy in relevant disease models. The principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore this valuable chemical space further.

References

  • PubMed. (n.d.). 4-substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents. Retrieved from [Link]1]

Sources

1,2,5-Oxadiazole-3-Carboxamide Derivatives: Synthetic Pathways and Medicinal Applications

[1][2][3]

Executive Summary The 1,2,5-oxadiazole (furazan) scaffold represents a privileged structure in modern medicinal chemistry, particularly within the realm of immuno-oncology. While the 1,2,5-oxadiazole-3-carboxamide moiety itself exhibits distinct biological activities (notably antileishmanial properties), it serves as the critical synthetic precursor to


-hydroxycarboximidamides

Structural & Electronic Properties

The 1,2,5-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Its planar, electron-deficient nature makes it an excellent bioisostere for amide and ester groups, enhancing metabolic stability while participating in unique


The "Amide-Imidamide" Pivot

A critical distinction in this chemical space is the functional transformation at the C3 position:

  • Carboxamide (

    
    ):  Often exhibits moderate antiproliferative and antimicrobial activity. It acts as a hydrogen bond donor/acceptor but lacks the specific metal-binding capability required for certain metalloenzymes.
    
  • 
    -Hydroxycarboximidamide (
    
    
    ):
    Derived from the carboxamide/nitrile, this moiety is the pharmacophore responsible for high-affinity IDO1 inhibition. The oxime oxygen and amidine nitrogen coordinate with the heme iron in the IDO1 active site, a mechanism central to reversing tumor-mediated immunosuppression.

Synthetic Methodologies

The construction of 1,2,5-oxadiazole-3-carboxamide derivatives typically follows a modular approach, starting from the formation of the heterocyclic core followed by functional group interconversion.

Core Synthesis: The Benzo-Fused Route

For benzo

DOT Diagram: Synthetic Workflow

SynthesisWorkflowStart4-Amino-3-nitrobenzoic AcidN_OxideN-Oxide Intermediate(Cyclization)Start->N_OxideNaClO, NaOHEtOH/H2OAcidBenzo[c][1,2,5]oxadiazole-5-carboxylic AcidN_Oxide->AcidReductionChlorideAcid ChlorideAcid->ChlorideSOCl2, RefluxAmideCarboxamide(Target 1)Chloride->AmideNH3 (aq), Dioxane(Amidation)NitrileNitrileIntermediateAmide->NitrileTFAA, Et3N(Dehydration)AmidoximeN-Hydroxycarboximidamide(IDO1 Active)Nitrile->AmidoximeNH2OH·HCl, Et3N(Addition)

Figure 1: Step-wise synthetic pathway from nitro-aniline precursors to biologically active carboxamide and hydroxyamidine derivatives.[1]

Detailed Experimental Protocol

Target: Synthesis of Benzo


Step 1: Acid Chloride Formation

  • Charge a reaction vessel with Benzo

    
    oxadiazole-5-carboxylic acid  (1.0 equiv).
    
  • Add Thionyl chloride (SOCl

    
    , excess, typically 10-15 mL per gram of acid).
    
  • Reflux the mixture for 4 hours until the solution becomes clear.

  • Concentrate the mixture in vacuo to remove excess SOCl

    
    .
    
  • Yield: Quantitative conversion to the acid chloride (brown solid).

Step 2: Amidation (The Carboxamide)

  • Cool a 25% aqueous solution of Ammonia (excess) in an ice bath (

    
    ).
    
  • Dissolve the crude acid chloride in 1,4-dioxane .

  • Add the acid chloride solution dropwise to the ammonia solution.

  • Stir at

    
     for 1.5 hours.
    
  • Evaporate the solvent in vacuo. Dissolve residue in EtOAc, wash with water and brine.

  • Result: Benzo

    
    oxadiazole-5-carboxamide (Solid).[1] Note: This compound exhibits antileishmanial activity.[2]
    

Step 3: Functionalization to IDO1 Inhibitor

  • Dehydration: Treat the carboxamide with Trifluoroacetic anhydride (TFAA) and Triethylamine (Et

    
    N)  in THF to yield the nitrile.
    
  • Amidoxime Formation: React the nitrile with Hydroxylamine hydrochloride (NH

    
    OH[1]·HCl)  and Et
    
    
    N in Ethanol at room temperature for 2 hours.
  • Purification: Evaporate solvent and recrystallize.

  • Result:

    
    -Hydroxybenzo
    
    
    oxadiazole-5-carboximidamide.[1]

Medicinal Chemistry & Pharmacology

IDO1 Inhibition Mechanism

The primary utility of the 1,2,5-oxadiazole-3-carboximidamide class lies in oncology. IDO1 catalyzes the rate-limiting step of tryptophan (Trp) degradation into kynurenine (Kyn). High Kyn levels in the tumor microenvironment (TME) suppress T-cell proliferation, allowing tumors to escape immune surveillance.

Mechanism of Action:

  • Heme Binding: The

    
    -hydroxycarboximidamide moiety acts as a competitive inhibitor. The oxygen atom of the oxime and the nitrogen of the amidine coordinate directly with the ferrous (
    
    
    ) heme in the active site of IDO1.
  • Selectivity: The 1,2,5-oxadiazole ring occupies the hydrophobic pocket (Pocket A) adjacent to the heme, providing selectivity over the related enzyme TDO2.

DOT Diagram: IDO1 Signaling & Inhibition

IDO1_PathwayTrpL-TryptophanIDO1IDO1 Enzyme(Heme-dependent)Trp->IDO1SubstrateKynN-Formylkynurenine-> KynurenineIDO1->KynCatalysisInhibitor1,2,5-OxadiazoleDerivativeInhibitor->IDO1Direct Binding(Fe2+ Coordination)T_CellEffector T-Cells(CD8+)Kyn->T_CellSuppressionTregRegulatory T-Cells(Tregs)Kyn->TregActivationTumorTumor ImmuneEvasionT_Cell->TumorReduced KillingTreg->TumorEnhanced Protection

Figure 2: The Kynurenine pathway and the point of intervention for 1,2,5-oxadiazole inhibitors.

Structure-Activity Relationship (SAR) Data

The following table summarizes the potency shifts observed when modifying the C3-substituent and the ring core.

Compound ClassC3-SubstituentCore StructurePrimary ActivityIC50 / EC50
Carboxamide

Benzo

oxadiazole
Antileishmanial

(EC50)
Carboximidamide

Benzo

oxadiazole
IDO1 Inhibition

Epacadostat Analog

4-phenyl-1,2,5-oxadiazoleIDO1 Inhibition

Nitrile

Benzo

oxadiazole
Synthetic IntermediateInactive

Data Source: Synthesized from RSC Adv. 2015 and Eur. J. Med. Chem. 2020 data.

Experimental Validation: IDO1 Enzymatic Assay

To validate the activity of synthesized derivatives, the following standard enzymatic assay is recommended.

Reagents:

  • Recombinant human IDO1 enzyme.

  • L-Tryptophan (

    
    ).
    
  • Ascorbate and Methylene Blue (Reductant system).

  • Ehrlich’s Reagent (for colorimetric detection of Kynurenine).

Protocol:

  • Incubation: Mix

    
     IDO1 enzyme with the test compound (serial dilutions) in phosphate buffer (pH 6.5).
    
  • Activation: Add Ascorbate/Methylene Blue solution to maintain the heme in the ferrous state.

  • Reaction: Initiate by adding L-Tryptophan. Incubate at

    
     for 30 minutes.
    
  • Termination: Stop reaction with

    
     Trichloroacetic acid (TCA).
    
  • Detection: Transfer supernatant to a new plate, add Ehrlich’s reagent (

    
    -dimethylaminobenzaldehyde in acetic acid).
    
  • Readout: Measure absorbance at

    
    . Calculate IC50 based on the inhibition of Kynurenine formation relative to DMSO control.
    

References

  • Synthesis of carboxyimidamide-substituted benzo[c][1,2,5]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania donovani. Source: RSC Advances, 2015. URL:[Link]

  • Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. Source: European Journal of Medicinal Chemistry (via PubMed), 2020. URL:[Link]

  • Structure-Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Source: International Journal of Molecular Sciences, 2023.[3] URL:[Link]

  • Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Source: Current Organic Chemistry, 2019. URL:[Link]

An In-depth Technical Guide to N-(4-methyl-furazan-3-yl)benzamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-methyl-furazan-3-yl)benzamide, a heterocyclic compound of interest in medicinal chemistry. While a specific CAS number for this molecule is not widely documented, indicating its status as a potentially novel or under-researched entity, this guide outlines a robust and validated synthetic pathway, detailed characterization protocols, and an expert perspective on its potential therapeutic applications. By leveraging established methodologies for analogous N-acylated 3-aminofurazans, we present a complete framework for the synthesis, purification, and analysis of this target compound. This document is intended to serve as a foundational resource for researchers engaged in the exploration of furazan-based scaffolds in drug discovery and development.

Introduction: The Furazan Scaffold in Medicinal Chemistry

The 1,2,5-oxadiazole, or furazan, ring is a five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry. Its unique electronic properties, including a notable electron-withdrawing character, allow it to serve as a versatile pharmacophore capable of modulating the physicochemical and biological profiles of parent molecules. The incorporation of a furazan moiety can enhance metabolic stability, improve pharmacokinetic parameters, and contribute to the binding affinity of a compound to its biological target.

Derivatives of 3-aminofurazan, in particular, have been the subject of extensive investigation, leading to the discovery of compounds with a wide array of biological activities. Notably, N-acylated 3-aminofurazans have shown promise as anti-parasitic agents, with some benzamide derivatives demonstrating potent antiplasmodial activity against both sensitive and multi-drug-resistant strains of Plasmodium falciparum. The benzamide moiety itself is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to participate in crucial hydrogen bonding interactions within protein binding sites.

This guide focuses on the synthesis and characterization of a specific, yet underexplored, member of this class: N-(4-methyl-furazan-3-yl)benzamide . We will delineate a logical and efficient synthetic strategy, provide a detailed protocol for its execution, and outline the necessary analytical techniques for structural verification and purity assessment. Furthermore, we will contextualize the potential significance of this molecule by drawing parallels with structurally related compounds that have demonstrated compelling biological activity.

Retrosynthetic Analysis and Synthesis Strategy

The most logical and direct approach to the synthesis of N-(4-methyl-furazan-3-yl)benzamide is through the nucleophilic acyl substitution reaction between the primary amine of the furazan core and an activated benzoic acid derivative. This retrosynthetic disconnection leads to two readily accessible starting materials: 4-methyl-1,2,5-oxadiazol-3-amine and benzoyl chloride .

G Target N-(4-methyl-furazan-3-yl)benzamide Amine 4-methyl-1,2,5-oxadiazol-3-amine (CAS: 17647-70-0) Target->Amine Amide Disconnection AcylChloride Benzoyl Chloride Target->AcylChloride Amide Disconnection

Caption: Retrosynthetic analysis of the target compound.

This strategy is predicated on the well-established reactivity of aminofurazans as competent nucleophiles and the high electrophilicity of benzoyl chloride, which ensures an efficient acylation reaction. The choice of a base is critical to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Key Reagents
ReagentCAS NumberMolecular FormulaMolecular WeightRole
4-methyl-1,2,5-oxadiazol-3-amine17647-70-0C₃H₅N₃O99.09 g/mol Nucleophile
Benzoyl Chloride98-88-4C₇H₅ClO140.57 g/mol Acylating Agent
Triethylamine121-44-8C₆H₁₅N101.19 g/mol Base
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93 g/mol Solvent
Detailed Experimental Protocol: Synthesis of N-(4-methyl-furazan-3-yl)benzamide

Objective: To synthesize N-(4-methyl-furazan-3-yl)benzamide via acylation of 4-methyl-1,2,5-oxadiazol-3-amine with benzoyl chloride.

Materials:

  • 4-methyl-1,2,5-oxadiazol-3-amine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1,2,5-oxadiazol-3-amine (1.0 eq). Dissolve the amine in anhydrous DCM (approx. 10-15 mL per gram of amine).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.

  • Base Addition: Add triethylamine (1.5 eq) to the cooled solution. Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction, which is crucial for preventing the protonation of the starting amine and promoting the reaction's forward momentum.

  • Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes. The slight excess of benzoyl chloride ensures the complete consumption of the limiting aminofurazan. The formation of a white precipitate (triethylammonium chloride) is typically observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted benzoyl chloride and HCl) and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

  • Purification: The crude N-(4-methyl-furazan-3-yl)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

G cluster_0 Reaction Phase cluster_1 Work-up & Purification Dissolve Dissolve Amine in Anhydrous DCM Cool Cool to 0 °C Dissolve->Cool AddBase Add Triethylamine Cool->AddBase AddAcyl Add Benzoyl Chloride (dropwise) AddBase->AddAcyl Stir Stir at RT (4-6h) Monitor by TLC AddAcyl->Stir Quench Quench with Water Stir->Quench Reaction Complete Wash Wash with NaHCO₃ & Brine Quench->Wash Dry Dry Organic Layer (MgSO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify

Caption: Step-by-step experimental workflow for the synthesis.

Structural Characterization and Validation

The identity and purity of the synthesized N-(4-methyl-furazan-3-yl)benzamide must be rigorously confirmed through a combination of spectroscopic techniques. The following are the expected characteristic signals:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet corresponding to the methyl protons on the furazan ring (typically in the δ 2.0-2.5 ppm range).

    • A broad singlet at a downfield chemical shift (δ 9.0-11.0 ppm) corresponding to the amide N-H proton.

    • Multiplets in the aromatic region (δ 7.4-8.0 ppm) corresponding to the protons of the benzoyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal for the methyl carbon (δ 10-15 ppm).

    • Signals for the two carbons of the furazan ring.

    • Signals for the aromatic carbons of the benzoyl group.

    • A downfield signal for the amide carbonyl carbon (δ 165-175 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • A sharp absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the secondary amide.

    • A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretch (Amide I band).

    • An absorption band around 1520-1550 cm⁻¹ corresponding to the N-H bend (Amide II band).

  • HRMS (High-Resolution Mass Spectrometry): The measured mass should correspond to the calculated exact mass of the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular formula (C₁₀H₉N₃O₂).

Potential Applications in Drug Discovery

While N-(4-methyl-furazan-3-yl)benzamide itself has not been extensively studied, the broader class of N-acyl-3-aminofurazan derivatives has shown significant therapeutic potential.

  • Antiparasitic Activity: As demonstrated in related studies, the N-benzoylated furazan scaffold is a promising starting point for the development of novel antiplasmodial agents. The specific substitution pattern on the benzoyl ring can be fine-tuned to optimize activity and reduce cytotoxicity. It is plausible that N-(4-methyl-furazan-3-yl)benzamide could serve as a foundational molecule for a library of analogues aimed at treating malaria and other parasitic infections.

  • Enzyme Inhibition: Furazan-containing compounds have been identified as inhibitors of various enzymes, including deoxyhypusine hydroxylase (DOHH). The unique electronic nature of the furazan ring can facilitate interactions within an enzyme's active site.

  • Anticancer and Antimicrobial Properties: The benzamide functional group is present in a wide range of compounds with anticancer and antimicrobial activities. The combination of the furazan and benzamide moieties could lead to synergistic effects and novel mechanisms of action.

Further research into N-(4-methyl-furazan-3-yl)benzamide should involve screening against a panel of biological targets to elucidate its specific activities and potential as a lead compound in drug development programs.

G cluster_properties Inferred Properties & Activities compound N-(4-methyl-furazan-3-yl)benzamide Furazan Core Benzamide Moiety prop1 Antiplasmodial (Anti-Malaria) compound:f0->prop1 prop2 Enzyme Inhibition (e.g., DOHH) compound:f0->prop2 prop3 General Antimicrobial compound:f1->prop3 prop4 Anticancer compound:f1->prop4

Caption: Potential therapeutic avenues based on the core scaffolds.

Conclusion

N-(4-methyl-furazan-3-yl)benzamide represents an accessible yet under-investigated molecule with considerable potential in medicinal chemistry. This guide provides a comprehensive and actionable framework for its synthesis, purification, and characterization, grounded in established chemical principles and validated protocols for analogous compounds. The insights into the known biological activities of related furazan-benzamide conjugates strongly suggest that this compound is a worthwhile candidate for further biological screening and lead optimization studies. It is our hope that this technical resource will empower researchers to explore the therapeutic potential of this and other novel furazan derivatives.

References

  • Schultheis, M., et al. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules, 26(11), 3328. [Link]

  • Gornostal, A. A., et al. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(5), 2311–2339. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

Biological Activity of 4-Methyl-1,2,5-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 4-methyl-1,2,5-oxadiazole (furazan) scaffold represents a specialized niche in medicinal chemistry, distinct from its 1,2,4- and 1,3,4-isomers due to its unique electronic profile and metabolic stability. Unlike its N-oxide counterpart (furoxan), which is primarily an exogenous nitric oxide (NO) donor, the 4-methyl-furazan core functions as a stable, electron-withdrawing pharmacophore often used as a bioisostere for amides or esters, or as a critical linker in hybrid drugs.

This technical guide synthesizes the biological activity, mechanistic utility, and synthetic protocols for derivatives of this specific scaffold.[1]

Technical Whitepaper for Drug Discovery Professionals

Part 1: Executive Technical Summary

The 1,2,5-oxadiazole ring (furazan) is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The 4-methyl-1,2,5-oxadiazole derivative serves as a versatile building block, particularly when functionalized at the C-3 position (e.g., 3-carboxylic acid or 3-amine).

Key Differentiators:

  • Electronic Character: The furazan ring is strongly electron-withdrawing, influencing the pKa and lipophilicity of attached substituents.

  • Stability: Unlike furoxans (1,2,5-oxadiazole-2-oxides), the 4-methyl-furazan core does not spontaneously release NO under physiological conditions, making it suitable for target-specific binding without off-target vasodilation.

  • Bioisosterism: It effectively mimics the geometry and electronic distribution of amide bonds (

    
    ) and ester linkages, improving metabolic stability against hydrolases.
    

Part 2: Therapeutic Applications & Mechanisms

Oncology: Hybrid Cytotoxic Agents

The most potent application of the 4-methyl-1,2,5-oxadiazole moiety is in the design of hybrid antitumor agents .

  • Ursolic Acid Hybrids: Research indicates that coupling 4-methyl-1,2,5-oxadiazole-3-carboxylic acid to the C-28 position of Ursolic Acid (UA) significantly enhances cytotoxicity against breast cancer cell lines (MCF-7).

    • Mechanism: The furazan ring acts as a lipophilic spacer that alters the binding affinity to Mdm2 (Mouse double minute 2 homolog), a negative regulator of the p53 tumor suppressor.

    • Data: The hybrid derivative demonstrated an

      
       of 1.55 µM  against MCF-7 cells, surpassing the potency of the parent Ursolic Acid and comparable to Doxorubicin.[2][3]
      
Immunology: IL-17 Inhibition

In autoimmune disorders, the 4-methyl-1,2,5-oxadiazole-3-carboxamide motif has been identified as a crucial component in Interleukin-17 (IL-17) inhibitors .

  • Role: The scaffold serves as a connector that positions the inhibitor within the Trp90 pocket of the IL-17A homodimer.

  • Structural Insight: The 4-methyl group provides steric bulk that restricts conformational rotation, locking the molecule into a bioactive conformation that disrupts protein-protein interactions.

Infectious Disease: Antitubercular Agents

Derivatives of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid have shown activity against Mycobacterium tuberculosis.[4][5]

  • Activity: The scaffold functions as a bioisostere for traditional hydrazide/amide antitubercular drugs, potentially bypassing resistance mechanisms associated with specific amidase mutations.

Part 3: Mechanistic Distinction (Furazan vs. Furoxan)

It is critical to distinguish the biological behavior of the 4-methyl-furazan from the 4-methyl-furoxan.

G Start 4-Methyl-1,2,5-Oxadiazole Core TypeA Furazan (No N-Oxide) Start->TypeA Oxidation State 0 TypeB Furoxan (N-Oxide) Start->TypeB Oxidation State +1 MechA Stable Pharmacophore (Bioisostere) TypeA->MechA Physiological pH MechB Thiol-Dependent Ring Opening TypeB->MechB R-SH Interaction EffectA Target Specific Binding (e.g., Mdm2, IL-17) MechA->EffectA EffectB Nitric Oxide (NO) Release (Vasodilation/Cytotoxicity) MechB->EffectB

Figure 1: Mechanistic divergence between Furazan (stable) and Furoxan (reactive) scaffolds.

Part 4: Experimental Protocols

Protocol A: Synthesis of Amide Derivatives (HATU Coupling)

This protocol describes the coupling of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with an amine to generate bioactive carboxamide derivatives (e.g., for IL-17 or IDO inhibition).

Reagents:

  • Acid: 4-methyl-1,2,5-oxadiazole-3-carboxylic acid (1.0 equiv)

  • Amine: Target amine (e.g., substituted benzylamine) (1.0 equiv)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-methyl-1,2,5-oxadiazole-3-carboxylic acid (1.6 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
    ).
    
  • Activation: Add DIPEA (4.8 mmol) followed by HATU (1.9 mmol). Stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling: Add the target amine (1.6 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 16 hours. Monitor progress via LC-MS (Look for mass shift corresponding to amide formation).

  • Work-up: Dilute with ethyl acetate (50 mL), wash with 1N HCl (2x), saturated

    
     (2x), and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    
Protocol B: MTT Cytotoxicity Assay (MCF-7 Cells)

Used to validate the antiproliferative activity of 4-methyl-1,2,5-oxadiazole hybrids.

Materials:

  • Cell Line: MCF-7 (Human breast adenocarcinoma).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Control: Doxorubicin (Positive), DMSO (Vehicle).

Step-by-Step Workflow:

  • Seeding: Seed MCF-7 cells in 96-well plates at

    
     cells/well in DMEM media. Incubate for 24 hours at 37°C/5% 
    
    
    
    .
  • Treatment: Treat cells with the 4-methyl-1,2,5-oxadiazole derivative at graded concentrations (0.1 – 100 µM). Ensure final DMSO concentration < 0.1%.

  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate

    
     using non-linear regression analysis.
    

Part 5: Quantitative Data Summary

Table 1: Comparative Activity of 4-Methyl-1,2,5-Oxadiazole Hybrids

Compound ClassTarget / Cell LineActivity MetricReference
Ursolic Acid-Oxadiazole Hybrid MCF-7 (Breast Cancer)

µM
[1]
Ursolic Acid (Parent) MCF-7 (Breast Cancer)

µM
[1]
Triazole-Oxadiazole Hybrid IL-17A (Autoimmune)

Low µM range
[2]
Furoxan Analog (N-Oxide) Rat Aorta (Vasodilation)High NO Release[3]
Furazan Analog (Non-Oxide) Rat Aorta (Vasodilation)No NO Release (Control)[3]

Part 6: Synthesis Workflow Visualization

Synthesis SM1 4-Methyl-1,2,5-oxadiazole-3-COOH Intermediate Activated Ester Species SM1->Intermediate Activation (15 min) SM2 Target Amine (R-NH2) Product 4-Methyl-1,2,5-oxadiazole-3-carboxamide SM2->Product Reagents HATU / DIPEA / DMF Reagents->Intermediate Intermediate->Product Coupling (+ SM2, 16h)

Figure 2: Synthetic pathway for carboxamide functionalization of the 4-methyl-1,2,5-oxadiazole core.

References

  • Pentacyclic Triterpenoids with Nitrogen-Containing Heterocyclic Moiety, Privileged Hybrids in Anticancer Drug Discovery. Biomolecules. [Link]

  • Harnessing Glutamine-117 Plasticity toward Structure-Based Identification of Triazole IL-17 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • New 1,4-Dihydropyridines Conjugated to Furoxanyl Moieties, Endowed with Both Nitric Oxide-like and Calcium Channel Antagonist Vasodilator Activities. Journal of Medicinal Chemistry. [Link][6]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]

Sources

Technical Guide: Furazan-Based Benzamide Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Furazan-Based Benzamide Scaffold , a specialized chemical architecture gaining traction in oncology and antimicrobial research. It synthesizes current medicinal chemistry strategies, focusing on the bioisosteric utility of the 1,2,5-oxadiazole (furazan) ring when fused or coupled with benzamide pharmacophores.

Executive Summary: The Scaffold Advantage

The integration of the 1,2,5-oxadiazole (furazan) ring into benzamide architectures represents a strategic leap in scaffold hopping. While benzamides are well-established pharmacophores (notably in HDAC inhibition and antipsychotics), the furazan moiety offers unique physicochemical properties:

  • Lipophilicity Modulation: Furazan acts as a lipophilic spacer that maintains water solubility better than pure phenyl rings due to its polar nitrogen and oxygen atoms.

  • Metabolic Stability: The electron-deficient nature of the 1,2,5-oxadiazole ring makes it resistant to oxidative metabolism compared to furan or isoxazole analogs.

  • NO-Donor Potential: Under specific reductive conditions, the furazan ring can open to release nitrile oxides or reactive species, offering a secondary mechanism of action in hypoxic tumor microenvironments.

This guide details the synthesis, Structure-Activity Relationship (SAR), and biological validation of this scaffold, specifically focusing on its application in antiproliferative agents (e.g., the MD77 series) and histone deacetylase (HDAC) inhibitor design.

Chemical Architecture & Rational Design

The Core Pharmacophore

The scaffold typically consists of three domains:

  • The Effector Domain (Benzamide): Often serves as the zinc-binding group (ZBG) in metalloenzyme inhibitors or the primary hydrogen-bonding motif.

  • The Linker/Core (Furazan): A rigid, planar 5-membered ring that orients substituents at specific vector angles (approx. 136° between 3- and 4-positions).

  • The Cap Group (Distal Aryl): Provides hydrophobic interactions with the target protein surface.

Bioisosterism and Electronic Effects

The furazan ring is a bioisostere for the amide bond (


) and the 1,2,4-oxadiazole ring. However, furazan is significantly more electron-withdrawing.[1]
  • Hammett Constants: The furazan ring exerts a strong electron-withdrawing effect (

    
    ), which lowers the pKa of attached protons (e.g., amide NH), potentially increasing hydrogen bond donor strength.
    

Synthetic Pathways

The construction of the furazan-benzamide scaffold generally proceeds through the formation of the furazan core followed by amide coupling. The critical step is the dehydration of


-dioximes.
Core Synthesis Workflow (Graphviz)

SynthesisWorkflow Start Aryl Glyoxal / Ketone Step1 alpha-Dioxime Formation (NH2OH·HCl) Start->Step1  Oxidation/Oximation   Step2 Dehydration/Cyclization (SOCl2 or Ac2O) Step1->Step2  -H2O   Intermediate Amino-Furazan Intermediate Step2->Intermediate  Yields 3,4-subst.   Step3 Amide Coupling (Benzoyl Chloride/EDC) Intermediate->Step3  Acylation   Final Furazan-Benzamide Scaffold Step3->Final

Figure 1: General synthetic workflow for accessing the N-(furazan-3-yl)benzamide architecture.

Detailed Protocol: Synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

Rationale: This protocol utilizes microwave-assisted synthesis to overcome the poor nucleophilicity of the amino-furazan caused by the electron-withdrawing ring.

Materials:

  • 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine (Intermediate)

  • Benzoyl chloride (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (1.2 eq)

  • Dry 1,2-dichloroethane (DCE)

Step-by-Step Methodology:

  • Preparation: In a microwave-compatible vial, dissolve 0.25 mmol of the amino-furazan intermediate in 1.5 mL of dry DCE.

  • Addition: Add DMAP (0.30 mmol) followed by dropwise addition of benzoyl chloride (0.30 mmol) under a nitrogen atmosphere.

  • Reaction: Seal the vial and irradiate in a microwave synthesizer at 120°C (300 W) for 45 minutes .

    • Note: Conventional heating often results in low yields (<20%) due to the deactivated amine. Microwave energy efficiently overcomes the activation barrier.

  • Work-up: Dilute the reaction mixture with dichloromethane (DCM) and wash with saturated

    
     (2x) and brine (1x).
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
    
  • Validation: Confirm structure via

    
    -NMR (look for amide NH singlet > 8.0 ppm) and ESI-MS.
    

Medicinal Applications & Case Studies

Case Study A: Antiproliferative Agents (The MD77 Series)

Research has identified specific furazan-benzamides, such as MD77 , as potent antiproliferative agents.

  • Structure: N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide.[2]

  • Activity:

    
     values in the nanomolar range (e.g., 546 nM against HL60TB leukemia cells).
    
  • Mechanism: Unlike standard kinase inhibitors, these compounds often target the cytoskeleton. Experimental evidence suggests interaction with actin filaments , disrupting cell division, rather than inhibiting STAT3 or kinases directly.

Case Study B: HDAC Inhibitor Design (Class I Selective)

Benzamides (e.g., Entinostat) are classic Class I HDAC inhibitors.[3] The furazan scaffold is applied here to optimize the "Cap" region.

SAR Logic:

  • Zinc Binding Group (ZBG): The 2-aminobenzamide moiety binds the catalytic

    
    .
    
  • Linker: The furazan ring acts as a rigid linker that projects the cap group into the hydrophobic tunnel entrance.

  • Selectivity: The planar geometry of furazan restricts conformational freedom, potentially enhancing selectivity for HDAC1/2 over HDAC6.

Biological Mechanism Diagram (Graphviz)

Mechanism Compound Furazan-Benzamide Ligand Target1 HDAC Active Site (Zinc Pocket) Compound->Target1  2-Aminobenzamide ZBG   Target2 Cytoskeleton (Actin Filaments) Compound->Target2  MD77-like derivatives   Effect1 Hyperacetylation of Histones (Epigenetic Modulation) Target1->Effect1 Effect2 Disruption of Cytokinesis (G2/M Arrest) Target2->Effect2 Outcome Apoptosis / Tumor Growth Inhibition Effect1->Outcome Effect2->Outcome

Figure 2: Dual mechanistic potential of furazan-benzamide derivatives depending on substitution patterns (ZBG vs. Actin targeting).

Quantitative Data Summary

Table 1: Comparative Activity of Furazan-Benzamide Derivatives (Representative Data)

Compound IDR1 (Benzamide)R2 (Furazan)TargetIC50 / GI50Ref
MD77 4-CF34-Cl-PhenylTumor Cell Panel (avg)~1.0

M
[1]
Cmpd 19f 2-NH2 (Aniline)Pyrazine-LinkerHDAC10.05

M
[2]
Cmpd 5 4-Br4-Cl-PhenylHCT-116>10

M
[1]

Note: The presence of the 2-amino group on the benzamide is critical for HDAC activity (Cmpd 19f), whereas the 4-CF3 group drives general cytotoxicity in the MD77 series.

Experimental Protocol: Cell Viability Assay (SRB)

To validate the biological activity of synthesized scaffolds, the Sulforhodamine B (SRB) assay is recommended over MTT for higher reproducibility in screening adherent cell lines.

  • Seeding: Seed tumor cells (e.g., HCT-116) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at 5 concentrations (0.1 - 100

    
    M). Incubate for 48h.
    
  • Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Wash 5x with water.

  • Staining: Stain with 0.4% SRB solution (in 1% acetic acid) for 15 min.

  • Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base.

  • Readout: Measure absorbance at 515 nm. Calculate

    
     using non-linear regression.
    

References

  • Anticancer Research (2018). Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. [Link]

  • International Journal of Molecular Sciences (2021). Synthesis and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective HDAC Inhibitors. [Link]

  • Journal of Medicinal Chemistry (2021). Furazans in Medicinal Chemistry. [Link][4]

  • Bioorganic & Medicinal Chemistry Letters (2014). Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. [Link]

Sources

Methodological & Application

Application Note & Protocol: Strategic Solvent Selection for the Synthesis of Furazan-Benzamide Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Emerging Importance of Furazan-Benzamide Conjugates in Medicinal Chemistry

The synthesis of hybrid molecules is a cornerstone of modern drug discovery, enabling the combination of distinct pharmacophores to create novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles. Among these, furazan-benzamide conjugates have garnered significant interest. The furazan (1,2,5-oxadiazole) ring, a nitrogen-rich heterocycle, is a known nitric oxide (NO) donor and is often incorporated into molecules to leverage its vasodilatory, anti-platelet, and anti-inflammatory properties.[1][2] Benzamide moieties are prevalent in a wide array of approved drugs, exhibiting diverse biological activities.[3] The conjugation of these two scaffolds presents a promising strategy for the development of new chemical entities targeting a range of diseases.

The critical step in synthesizing these conjugates is the formation of the amide bond, a reaction that is notoriously sensitive to reaction conditions, particularly the choice of solvent. This application note provides a comprehensive guide to strategic solvent selection for the synthesis of furazan-benzamide conjugates, offering both theoretical insights and practical, field-proven protocols.

The Crucial Role of the Solvent in Amide Bond Formation

The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence reaction rates, yields, and even the product distribution. In the context of amide bond formation between a furazan-carboxylic acid and a benzamide-amine (or vice versa), the solvent's properties must be carefully considered to ensure success. The key solvent characteristics to evaluate are:

  • Polarity: The polarity of the solvent, often quantified by its dielectric constant, affects the solubility of reactants and the stabilization of charged intermediates or transition states.[4] Amide bond formation typically involves polar starting materials and proceeds through polar intermediates.

  • Protic vs. Aprotic Nature: Solvents are classified as protic if they can donate hydrogen bonds (e.g., contain O-H or N-H bonds) and aprotic if they cannot.[5] Protic solvents can solvate and stabilize both anions and cations, while polar aprotic solvents are particularly effective at solvating cations, leaving the corresponding anion more "naked" and reactive.[6][7] This distinction is critical in amide synthesis, as the nucleophilicity of the amine can be significantly affected by hydrogen bonding.[7]

  • Solubility of Reactants and Reagents: Ensuring that all reactants and any coupling agents are sufficiently soluble at the reaction temperature is paramount for achieving a homogeneous reaction mixture and obtaining optimal yields. Benzamide, for instance, exhibits good solubility in polar organic solvents like ethanol, methanol, and acetone, but has limited solubility in water.[3][8] The solubility of the specific furazan derivative must also be experimentally determined or estimated.

  • Boiling Point: The boiling point of the solvent dictates the accessible temperature range for the reaction. Some amide coupling reactions require heating to proceed at a reasonable rate. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methylpyrrolidone (NMP) are often employed for this reason.[9]

  • Inertness: The chosen solvent must be inert under the reaction conditions and not react with the starting materials, reagents, or products.

Comparative Analysis of Solvents for Amide Coupling Reactions

The selection of an appropriate solvent is a critical step in optimizing the synthesis of furazan-benzamide conjugates. Below is a comparative analysis of commonly employed solvents in amide bond formation, with specific considerations for this particular synthesis.

SolventTypeDielectric Constant (ε)Boiling Point (°C)AdvantagesDisadvantagesSuitability for Furazan-Benzamide Synthesis
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153High solvating power for polar molecules. High boiling point allows for a wide reaction temperature range.[10]Can be difficult to remove completely. Potential for side reactions at high temperatures. Health and environmental concerns.[10][11]Excellent: Often the first choice for difficult amide couplings due to its superior solvating properties for a wide range of organic molecules.
Dichloromethane (DCM) Polar Aprotic9.140Good solvent for a wide range of organic compounds. Low boiling point makes it easy to remove.Environmental and health concerns.[11][12] May not be suitable for reactions requiring high temperatures.Good: A common solvent for many standard amide coupling reactions at or below room temperature.
Tetrahydrofuran (THF) Polar Aprotic7.666Good general-purpose solvent. Lower boiling point than DMF for easier removal.[13]Can form peroxides upon storage. Lower polarity may limit solubility of highly polar substrates.Good: A versatile solvent, particularly for reactions that do not require very high temperatures. Often used in Mitsunobu reactions.[13][14]
Acetonitrile (ACN) Polar Aprotic37.582High polarity. Relatively inert.Can be susceptible to hydrolysis under strongly acidic or basic conditions.Moderate to Good: Its high polarity is beneficial, but its reactivity profile should be considered with the chosen coupling reagents.
Ethyl Acetate (EtOAc) Moderately Polar Aprotic6.077Greener solvent option.[12] Easy to remove.Lower polarity may not be sufficient for all reactants and reagents.Moderate: Best suited for less polar furazan and benzamide derivatives.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7189Very high solvating power and high boiling point.[15]Difficult to remove. Can oxidize some reagents.Good to Excellent: Particularly useful for Ullmann-type couplings which often require high temperatures.[9][15]
Toluene Nonpolar2.4111Can be used for azeotropic removal of water.Poor solvent for polar compounds.Poor: Generally not suitable for the polar reactants involved in furazan-benzamide synthesis, unless used in specific applications like azeotropic water removal.

Recommended Synthetic Protocols

The optimal synthetic route and solvent will depend on the specific structures of the furazan and benzamide precursors. Below are two robust, general protocols for the synthesis of furazan-benzamide conjugates, each employing a different coupling strategy and solvent system.

Protocol 1: Carbodiimide-Mediated Amide Coupling in an Aprotic Solvent

This is a widely used and versatile method for amide bond formation. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are commonly employed.

Workflow for Carbodiimide-Mediated Coupling

G cluster_prep Reactant Preparation cluster_activation Carboxylic Acid Activation cluster_reaction Amide Bond Formation cluster_workup Work-up and Purification start Dissolve furazan-carboxylic acid (1.0 eq) and benzamide-amine (1.0-1.2 eq) in anhydrous DMF or DCM add_activator Add HOBt or NHS (1.0-1.2 eq) start->add_activator cool Cool to 0 °C add_activator->cool add_edc Add EDC (1.2-1.5 eq) portion-wise cool->add_edc react Stir at 0 °C for 30 min, then warm to room temperature and stir for 12-24 h add_edc->react monitor Monitor reaction progress by TLC or LC-MS react->monitor quench Quench with water and extract with an organic solvent (e.g., EtOAc) monitor->quench wash Wash organic layer with dilute acid, base, and brine quench->wash dry Dry over anhydrous Na2SO4, filter, and concentrate wash->dry purify Purify by column chromatography or recrystallization dry->purify

Caption: Workflow for carbodiimide-mediated amide coupling.

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the furazan-carboxylic acid (1.0 equivalent) and the benzamide-amine (1.0-1.2 equivalents) in anhydrous DMF or DCM (approximately 0.1-0.5 M concentration).

  • Carboxylic Acid Activation: Add HOBt or NHS (1.0-1.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Carbodiimide Addition: Slowly add EDC (1.2-1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous mixture with an appropriate organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers successively with a dilute aqueous acid solution (e.g., 1 M HCl), a dilute aqueous base solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure furazan-benzamide conjugate.

Protocol 2: Mitsunobu Reaction for Amide Bond Formation

The Mitsunobu reaction is a powerful method for forming amide bonds, particularly when dealing with sensitive substrates, as it proceeds under mild, neutral conditions.[16] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14]

Logical Flow for Mitsunobu Reaction

cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dissolve furazan-alcohol (1.0 eq), benzamide (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF B Cool to 0 °C A->B C Add DEAD or DIAD (1.5 eq) dropwise B->C D Stir at room temperature for 6-18 h C->D E Concentrate the reaction mixture D->E F Purify by column chromatography to remove triphenylphosphine oxide E->F G Isolate the pure furazan-benzamide conjugate F->G

Caption: Logical flow for Mitsunobu reaction.

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of the furazan-alcohol (1.0 equivalent), the benzamide (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF (0.1-0.5 M), cool the mixture to 0 °C.[13]

  • Reagent Addition: Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution.[13] The order of addition of reagents can be crucial and may require optimization.[14]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6 to 18 hours. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[13]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude residue can be directly purified by flash column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide byproduct.

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete reaction: Extend the reaction time or consider gentle heating (if using a high-boiling solvent like DMF).

    • Poor solubility: Increase the solvent volume or switch to a solvent with higher solvating power (e.g., from DCM to DMF).

    • Side reactions: Ensure anhydrous conditions and an inert atmosphere to prevent hydrolysis of activated intermediates.

  • Formation of Impurities:

    • Epimerization (if chiral centers are present): For carbodiimide coupling, the addition of HOBt can suppress racemization. The Mitsunobu reaction is known for its stereoinvertive nature at the alcohol center.[14]

    • Byproducts from coupling reagents: The purification strategy should be designed to effectively remove byproducts like dicyclohexylurea (DCU) if DCC is used, or triphenylphosphine oxide from a Mitsunobu reaction.

Conclusion

The successful synthesis of furazan-benzamide conjugates is highly dependent on the judicious selection of the reaction solvent. Polar aprotic solvents such as DMF, DCM, and THF are generally the most effective for these transformations. The choice between a carbodiimide-mediated coupling and a Mitsunobu reaction will depend on the specific functionalities present in the starting materials. By carefully considering the principles outlined in this application note and adhering to the detailed protocols, researchers can significantly improve the efficiency and success rate of their synthetic efforts in this promising area of medicinal chemistry.

References

Sources

Application Notes & Protocols: N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide as a Foundational Intermediate for Indoleamine 2,3-Dioxygenase (IDO1) Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune tolerance, and its overexpression in the tumor microenvironment facilitates immune escape.[1] This mechanism has established IDO1 as a high-priority target in immuno-oncology.[2][3] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and strategic application of N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide, a key intermediate for developing novel IDO1 inhibitors. We present detailed, field-tested protocols and explain the scientific rationale behind key experimental choices to empower the discovery of next-generation cancer immunotherapies.

Scientific Foundation: IDO1 as a Target in Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine pathway.[3][4] In a healthy physiological state, this pathway is involved in modulating immune responses. However, many tumors exploit this mechanism to create an immunosuppressive microenvironment.[1][5]

Mechanism of Immunosuppression:

  • Tryptophan Depletion: The accelerated degradation of Trp by IDO1 starves effector T cells, which are crucial for anti-tumor immunity, leading to their anergy and apoptosis.[6][7]

  • Kynurenine Accumulation: The metabolic products of Trp degradation, primarily kynurenine (Kyn) and its derivatives, are not inert.[4] These metabolites actively promote the differentiation and activation of regulatory T cells (Tregs), which further suppress the anti-tumor immune response.[7]

By inhibiting IDO1, the dual arms of this immunosuppressive shield can be dismantled, restoring T cell function and enhancing the efficacy of the host's immune system against the tumor. This has made the development of small-molecule IDO1 inhibitors a promising strategy, particularly in combination with other immunotherapies like checkpoint inhibitors.[2][8]

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Immune Immune Cell Response IDO1 IDO1 Enzyme (Upregulated in Tumor) Kyn Kynurenine (Kyn) Metabolites IDO1->Kyn Produces T_Cell Effector T-Cells IDO1->T_Cell Trp Depletion Trp L-Tryptophan (Trp) Trp->IDO1 Catabolized by Kyn->T_Cell Treg Regulatory T-Cells (Tregs) Kyn->Treg Promotes Suppression Annergy & Apoptosis T_Cell->Suppression Activation Activation & Proliferation Treg->Activation

Figure 1: The IDO1-mediated immunosuppressive pathway in the tumor microenvironment.

The Strategic Role of this compound

The development of potent and selective IDO1 inhibitors, such as the clinical candidate Epacadostat, has validated the therapeutic potential of targeting this enzyme.[9][10] The core structure of many advanced IDO1 inhibitors often features a 1,2,5-oxadiazole (furazan) ring system.[11] this compound serves as a foundational intermediate or scaffold. Its synthesis and purification are critical first steps in a medicinal chemistry campaign aimed at generating a library of novel inhibitor analogs for structure-activity relationship (SAR) studies.[12][13]

This application note provides the protocols to reliably synthesize and characterize this key building block.

Protocol: Synthesis of this compound

This protocol outlines a robust, two-step synthesis starting from commercially available materials. The causality behind reagent selection is to ensure high yield and purity, which are critical for downstream applications.

Synthesis_Workflow Start Starting Materials: - Acetamidoxime - Oxalyl Chloride Step1 Step 1: Cyclization Formation of 3-Amino-4-methyl-1,2,5-oxadiazole Start->Step1 Purify1 Purification 1 (Distillation or Recrystallization) Step1->Purify1 Intermediate Intermediate: 3-Amino-4-methyl-1,2,5-oxadiazole Purify1->Intermediate Step2 Step 2: Amide Coupling Reaction with Benzoyl Chloride Intermediate->Step2 Purify2 Purification 2 (Column Chromatography) Step2->Purify2 Final Final Product: This compound Purify2->Final Characterize Characterization (NMR, MS, HPLC) Final->Characterize Analytical_Workflow Crude Crude Product from Synthesis HPLC HPLC Analysis (Purity Assessment) Crude->HPLC MS Mass Spec (LC-MS) (Molecular Weight) Crude->MS NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) Crude->NMR Pass Purity & Identity Confirmed (>95% Purity) HPLC->Pass Purity > 95% Fail Impure / Incorrect (Repurify or Resynthesize) HPLC->Fail Purity < 95% MS->Pass Correct Mass & Structure MS->Fail Incorrect NMR->Pass Correct Mass & Structure NMR->Fail Incorrect

Sources

Application Notes and Protocols for the Preparation of 1,2,5-Oxadiazolyl-Benzamide Libraries for Drug Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1,2,5-Oxadiazolyl-Benzamides in Modern Drug Discovery

The relentless pursuit of novel therapeutic agents has driven medicinal chemists to explore unique chemical scaffolds that offer advantageous physicochemical and pharmacological properties. Among these, the 1,2,5-oxadiazole (furazan) moiety has emerged as a privileged structure in drug design.[1][2][3] Its incorporation into drug candidates can enhance metabolic stability, modulate lipophilicity, and improve target engagement.[4] When coupled with the versatile benzamide framework, a common pharmacophore in numerous approved drugs, the resulting 1,2,5-oxadiazolyl-benzamide scaffold presents a compelling opportunity for the discovery of new chemical entities with diverse biological activities.[2]

This guide provides a comprehensive overview of the principles and practical methodologies for the preparation of 1,2,5-oxadiazolyl-benzamide libraries tailored for high-throughput screening (HTS). We will delve into the underlying chemical logic, provide detailed, field-tested protocols, and discuss critical considerations for ensuring the quality and diversity of your compound collection.

Scientific Rationale: Why 1,2,5-Oxadiazolyl-Benzamides?

The strategic incorporation of the 1,2,5-oxadiazole ring is often driven by the concept of bioisosterism , where a functional group is replaced by another with similar steric and electronic properties to improve the compound's overall profile. The 1,2,5-oxadiazole moiety, particularly the 4-hydroxy-1,2,5-oxadiazol-3-yl group, has been successfully employed as a bioisostere for the carboxylic acid functional group.[5][6][7] This substitution can lead to improved cell permeability, reduced acidity, and altered metabolic pathways, all of which are critical parameters in drug development.

Furthermore, the 1,2,5-oxadiazole nucleus is not merely a passive scaffold. It is an electron-withdrawing heterocycle that can influence the electronic properties of the entire molecule, thereby modulating its interaction with biological targets.[4] Derivatives of 1,2,5-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects, making them attractive for a multitude of therapeutic areas.[8][9][10]

The benzamide portion of the scaffold provides a robust anchor for introducing chemical diversity. By varying the substituents on the aniline precursor, a vast chemical space can be explored, allowing for the fine-tuning of structure-activity relationships (SAR).

Workflow for Library Synthesis: A Strategic Overview

The preparation of a 1,2,5-oxadiazolyl-benzamide library is a multi-step process that demands careful planning and execution. The overall workflow can be visualized as a convergent synthesis, where the two key building blocks, a 1,2,5-oxadiazole carboxylic acid and a diverse set of anilines, are coupled in the final step.

workflow cluster_furazan 1,2,5-Oxadiazole Synthesis cluster_coupling Library Synthesis A Starting Material (e.g., α-Diketone) B Dioxime Formation A->B C Cyclization to 1,2,5-Oxadiazole B->C D Functional Group Manipulation to Carboxylic Acid C->D F Amide Coupling (Parallel Synthesis) D->F E Commercially Available or Synthesized Substituted Anilines E->F G Purification (e.g., HPLC) F->G H Characterization (e.g., LC-MS, NMR) G->H I Compound Plating for HTS H->I

Figure 1: A generalized workflow for the synthesis of a 1,2,5-oxadiazolyl-benzamide library.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the key stages of the library synthesis. These protocols are intended as a starting point and may require optimization based on the specific substrates and available equipment.

Part 1: Synthesis of the 1,2,5-Oxadiazole Carboxylic Acid Core

The synthesis of the 1,2,5-oxadiazole carboxylic acid building block is a critical first step. There are several reported methods for the construction of the 1,2,5-oxadiazole ring, often starting from α-dioximes.[6]

Protocol 1: Preparation of 1,2,5-Oxadiazole-3-carboxylic acid

This protocol is a representative example and may need to be adapted for substituted analogues.

Materials and Reagents:

  • Glyoxylic acid monohydrate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂) or an alternative dehydrating agent

  • Anhydrous solvents (e.g., ethanol, diethyl ether, dichloromethane)

Procedure:

  • Dioxime Formation:

    • Dissolve glyoxylic acid monohydrate in water.

    • Add a solution of hydroxylamine hydrochloride in water.

    • Slowly add a solution of sodium hydroxide, keeping the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for several hours.

    • Acidify the mixture with hydrochloric acid to precipitate the dioxime.

    • Filter, wash with cold water, and dry the resulting glyoxime.

  • Cyclization to 1,2,5-Oxadiazole-3-carboxylic acid:

    • Suspend the glyoxime in a suitable solvent (e.g., diethyl ether).

    • Slowly add a dehydrating agent, such as thionyl chloride, while maintaining a low temperature.

    • Allow the reaction to proceed at room temperature until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction with ice water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 1,2,5-oxadiazole-3-carboxylic acid.

Part 2: Parallel Amide Coupling for Library Synthesis

The core of the library synthesis lies in the efficient and reliable coupling of the 1,2,5-oxadiazole carboxylic acid with a diverse array of aniline building blocks. This is typically performed in a parallel format, for example, in a 96-well plate. Amide bond formation between a carboxylic acid and an amine is a cornerstone of medicinal chemistry, with numerous well-established coupling reagents available.[1][2]

Protocol 2: High-Throughput Amide Coupling

Materials and Reagents:

  • 1,2,5-Oxadiazole-3-carboxylic acid

  • A library of diverse, substituted anilines

  • Coupling reagents: e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: e.g., DIPEA (N,N-Diisopropylethylamine), triethylamine

  • Anhydrous solvent: e.g., DMF (Dimethylformamide), DCM (Dichloromethane)

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 1,2,5-oxadiazole-3-carboxylic acid in the chosen anhydrous solvent.

    • Prepare individual stock solutions of each aniline derivative in the same solvent in a 96-well plate format.

    • Prepare stock solutions of the coupling reagent(s) and base.

  • Reaction Setup in 96-Well Plate:

    • To each well of a 96-well reaction block, add the stock solution of 1,2,5-oxadiazole-3-carboxylic acid.

    • Add the corresponding aniline stock solution to each well.

    • Add the coupling reagent(s) and base to each well.

    • Seal the reaction block and shake at room temperature or a slightly elevated temperature for a predetermined time (typically 12-24 hours).

  • Reaction Work-up (in parallel):

    • Quench the reactions by adding water or a mild aqueous acid.

    • Perform a liquid-liquid extraction in the 96-well plate format using a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer (e.g., by passing through a phase separator plate).

    • Evaporate the solvent to obtain the crude products.

Part 3: High-Throughput Purification and Characterization

Ensuring the purity and identity of each compound in the library is paramount for the reliability of subsequent screening data.

Protocol 3: Purification and Quality Control

Instrumentation:

  • High-performance liquid chromatography (HPLC) with mass spectrometry (MS) detection (LC-MS)

  • Automated purification system (e.g., mass-directed preparative HPLC)

  • Nuclear magnetic resonance (NMR) spectrometer (for selected compounds)

Procedure:

  • High-Throughput Purification:

    • Dissolve the crude products from the 96-well plate in a suitable solvent (e.g., DMSO).

    • Inject each sample onto a preparative HPLC system equipped with a mass spectrometer.

    • Collect the fractions corresponding to the mass of the desired product.

    • Evaporate the solvent from the purified fractions.

  • Quality Control:

    • Analyze an aliquot of each purified compound by analytical LC-MS to determine purity (typically >95%).

    • For a representative subset of the library, confirm the structure by ¹H NMR and/or ¹³C NMR spectroscopy.

    • Accurately determine the concentration of each compound in the final screening plates.

Data Presentation: A Representative Library

The following table illustrates a small, representative subset of a 1,2,5-oxadiazolyl-benzamide library, showcasing the diversity that can be achieved by varying the aniline building block.

Compound IDAniline Substituent (R)Molecular Weight ( g/mol )Purity (%)
LOB-0014-fluoro207.15>98
LOB-0023-chloro223.60>97
LOB-0034-methoxy219.19>99
LOB-0043-trifluoromethyl257.15>96
LOB-0052,4-dichloro258.05>95

Application in Drug Screening: Targeting Key Signaling Pathways

Libraries of 1,2,5-oxadiazolyl-benzamides are valuable tools for screening against a wide range of biological targets. Given the reported activities of related compounds, these libraries are particularly well-suited for screening in oncology, immunology, and infectious disease programs.

A common application is in the discovery of novel enzyme inhibitors. For example, these compounds could be screened against kinases, proteases, or metabolic enzymes implicated in disease pathogenesis.

pathway cluster_screen High-Throughput Screening Cascade cluster_pathway Example Target Pathway: Kinase Signaling A Primary Screen (e.g., Kinase Inhibition Assay) 1,2,5-Oxadiazolyl-Benzamide Library B Hit Confirmation (Dose-Response) A->B C Secondary Assays (e.g., Orthogonal Enzyme Assay, Cellular Target Engagement) B->C D Lead Optimization (SAR Studies) C->D F Receptor Tyrosine Kinase C->F Inhibits E Growth Factor E->F G Downstream Signaling (e.g., MAPK, PI3K/Akt) F->G H Cell Proliferation, Survival, Angiogenesis G->H

Figure 2: A representative screening cascade for identifying kinase inhibitors from a 1,2,5-oxadiazolyl-benzamide library.

Trustworthiness and Self-Validation

The integrity of any screening library is foundational to the success of a drug discovery campaign. The protocols outlined above incorporate several self-validating steps:

  • Rigorous Purification: Mass-directed HPLC purification ensures that the biological activity observed is due to the intended compound and not a byproduct or impurity.

  • Comprehensive Characterization: LC-MS and NMR analysis provide unambiguous confirmation of the structure and purity of the library members.

  • Dose-Response Confirmation: Hits from a primary screen should always be confirmed in a dose-response format to rule out artifacts and determine potency (e.g., IC₅₀ or EC₅₀).

By adhering to these principles of quality control, researchers can have high confidence in the data generated from their screening campaigns.

Conclusion: A Gateway to Novel Chemical Biology

The synthesis of 1,2,5-oxadiazolyl-benzamide libraries offers a powerful strategy for the discovery of novel, biologically active small molecules. The combination of the unique properties of the 1,2,5-oxadiazole ring and the synthetic tractability of the benzamide scaffold provides a rich platform for exploring diverse chemical space. The detailed protocols and strategic guidance presented in this application note are intended to empower researchers to successfully construct and screen these valuable compound collections, ultimately accelerating the identification of the next generation of therapeutic agents.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Ghattas, A. B., & El-Sayed, W. A. (2014). A review on the recent advances in the synthesis and biological activity of benzamides. European Journal of Medicinal Chemistry, 75, 418-442. [Link]

  • Kumar, G., Kumar, R., Mazumder, A., Salahuddin, & Kumar, U. (2023). Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review. Chemical Biology & Drug Design, 102(4), 907-920. [Link]

  • Beaudoin, D., & Ait-Mohand, S. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(4), 1786-1815. [Link]

  • Singh, P., & Kumar, V. (2024). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Current Organic Synthesis, 21(1), 1-20. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. [Link]

  • Keurulainen, L., Heiskari, M., Nenonen, S., Nasereddin, A., Kopelyanskiy, D., Leino, T. O., ... & Kiuru, P. (2015). Synthesis of carboxyimidamide-substituted benzo [c][1] oxadiazoles and their analogs, and evaluation of biological activity against Leishmania donovani. MedChemComm, 6(9), 1673-1678. [Link]

  • Gasco, A. M., & Gasco, A. (2008). Hydroxy-1, 2, 5-oxadiazolyl moiety as bioisoster of the carboxy function. A computational study on gamma-aminobutyric acid (GABA) related compounds. Journal of Molecular Modeling, 14(4), 279-291. [Link]

  • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and applications of small molecule libraries. Chemical Reviews, 96(1), 555-600. [Link]

  • Neel, A. J., & Zhao, R. (2018). 1, 1′-Carbonyldiimidazole-Induced Formation of 1, 2, 5-Oxadiazoles (Furazans) from Bisoximes. Organic Letters, 20(7), 2024-2027. [Link]

  • Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved February 12, 2026, from [Link]

  • Inglese, J., Johnson, R. L., Simeonov, A., Xia, M., Zheng, W., Austin, C. P., & Auld, D. S. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466-479. [Link]

  • Singh, N., & Kumar, A. (2022). A Pharmacological Update of Oxadiazole Derivatives: A Review. Current Drug Discovery Technologies, 19(3), 1-15. [Link]

  • Madsen, U., Jensen, A. A., & Krogsgaard-Larsen, P. (2010). 4-Hydroxy-1, 2, 5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. Journal of Medicinal Chemistry, 53(10), 4110-4118. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzoylation of 3-Amino-1,2,5-Oxadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Yield Optimization for N-Acylation of Electron-Deficient Heterocycles Ticket ID: CHEM-SUP-OXD-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Nucleophilicity Bottleneck

Welcome to the technical support hub for 1,2,5-oxadiazole (furazan) chemistry. If you are experiencing low yields (<30%) or stalled reactions during the benzoylation of 3-amino-1,2,5-oxadiazole, you are likely battling the electronic deactivation of the exocyclic amine.[1]

The Core Problem

The 1,2,5-oxadiazole ring is a strong electron-withdrawing group (EWG).[1] It pulls electron density away from the exocyclic amino group (


), significantly lowering the energy of the HOMO (Highest Occupied Molecular Orbital).[1]
  • Consequence: The amine is a poor nucleophile.[1]

  • Result: It struggles to attack the carbonyl carbon of benzoyl chloride before competitive hydrolysis occurs (reaction with trace water) or simply fails to react under standard Schotten-Baumann conditions.

Module 1: Troubleshooting Guide (FAQs)

Use this section to diagnose your specific failure mode.

Q1: I am using Pyridine/DCM at room temperature, but I mostly recover starting material. Why?

Diagnosis: Insufficient Activation Energy. Unlike aniline, 3-aminofurazan is too deactivated to react efficiently at room temperature with weak bases like pyridine.[1] Pyridine acts as a proton sponge but does not sufficiently activate the benzoyl chloride or the amine.[1] Solution: Switch to Protocol B (High-Temperature) or Protocol C (Anionic Activation) below.[1]

Q2: I see a heavy white precipitate immediately upon adding benzoyl chloride, but the product yield is low.

Diagnosis: Competitive Hydrolysis. The precipitate is likely benzoic acid (or pyridinium hydrochloride mixed with benzoic acid). If your solvent is not strictly anhydrous, the highly reactive benzoyl chloride hydrolyzes faster than the deactivated amine can attack it.[1] Solution:

  • Dry solvents over molecular sieves (3Å or 4Å).

  • Switch to a Schlenk line setup under Argon/Nitrogen.[1]

  • Add the benzoyl chloride slowly to keep its concentration low relative to the amine.

Q3: Can I use coupling agents (EDC/HOBt) with Benzoic Acid instead?

Diagnosis: Thermodynamic Mismatch. Standard peptide coupling agents (EDC, HATU) are rarely effective for this specific scaffold.[1] The intermediate active ester is not electrophilic enough to capture the weak aminofurazan nucleophile.[1] Solution: Stick to Acid Chlorides or Anhydrides .[1] If you must use the acid, convert it to the acid chloride in situ using Thionyl Chloride (


) or Oxalyl Chloride.[1]

Module 2: Decision Logic & Mechanism[1]

The following diagrams visualize the decision process and the competing reaction pathways.

Diagram 1: Troubleshooting Logic Flow

Troubleshooting Start Reaction Analysis CheckYield Yield < 40%? Start->CheckYield CheckSM Starting Material Recovered? CheckYield->CheckSM Yes CheckPrecip White Precipitate (Benzoic Acid)? CheckSM->CheckPrecip No (Complex Mix) Soln_Temp Solution: Increase Temp (Reflux) Use DMAP Catalyst CheckSM->Soln_Temp Yes (Stalled) Soln_Water Solution: Dry Solvents Inert Atmosphere CheckPrecip->Soln_Water Yes (Hydrolysis) Soln_Base Solution: Switch to NaH (Anionic Activation) CheckPrecip->Soln_Base No (Just Low Yield)

Caption: Logic flow for diagnosing low yields in deactivated amine acylation.

Diagram 2: Competing Mechanistic Pathways

Mechanism BenzoylCl Benzoyl Chloride TS_Amide Amide Formation (Slow) BenzoylCl->TS_Amide TS_Hydrolysis Hydrolysis (Fast) BenzoylCl->TS_Hydrolysis Amine 3-Amino-1,2,5-oxadiazole (Weak Nucleophile) Amine->TS_Amide Water Trace Water Water->TS_Hydrolysis Product N-Benzoyl Product TS_Amide->Product Requires Heat/Base Waste Benzoic Acid TS_Hydrolysis->Waste Dominates if Wet

Caption: The kinetic competition between productive acylation and parasitic hydrolysis.[1]

Module 3: Optimized Protocols

Choose the protocol that matches your available equipment and reagents.

Protocol A: The "Catalytic Boost" (Recommended First Attempt)

Best for: Labs with standard glassware, avoiding pyrophoric bases.[1]

Theory: Using DMAP (4-Dimethylaminopyridine) creates a highly electrophilic N-acylpyridinium intermediate that is more reactive toward the weak amine than the benzoyl chloride itself.[1]

ReagentEquivalentsRole
3-Amino-1,2,5-oxadiazole1.0Substrate
Benzoyl Chloride1.2 - 1.5Acylating Agent
Triethylamine (TEA)2.0 - 3.0Acid Scavenger
DMAP 0.1 - 0.2 Nucleophilic Catalyst
Solvent (Toluene or DCM)[0.2 M]Medium

Step-by-Step:

  • Dissolve the amine in anhydrous Toluene (preferred for higher temp) or DCM.

  • Add TEA and DMAP.[1] Stir for 10 minutes.

  • Add Benzoyl Chloride dropwise at 0°C (to control exotherm).

  • Critical Step: Heat the reaction.[1][2][3] If using Toluene, reflux (110°C) for 4-12 hours.[1] If using DCM, reflux (40°C) may be insufficient; consider sealing the tube or switching solvents.[1]

  • Workup: Wash with 1N HCl (removes DMAP/TEA), then Sat. NaHCO3 (removes benzoic acid).[1]

Protocol B: The "Anionic Activation" (High Yield Method)

Best for: Stubborn substrates where Protocol A fails. Requires strict anhydrous conditions.[1]

Theory: Deprotonating the amine with Sodium Hydride (NaH) generates the amide anion (


).[1] This species is a powerful nucleophile that attacks the benzoyl chloride instantly, overcoming the electron-withdrawing effect of the ring.[1]
ReagentEquivalentsRole
3-Amino-1,2,5-oxadiazole1.0Substrate
Sodium Hydride (60%) 1.2 - 1.5 Strong Base
Benzoyl Chloride1.2Acylating Agent
THF (Dry)[0.1 M]Solvent

Step-by-Step:

  • Setup: Flame-dry a flask and purge with Argon/Nitrogen.

  • Suspend NaH (60% in oil) in dry THF. (Optional: Wash NaH with dry hexane first to remove oil).[1]

  • Cool to 0°C. Add the amine dissolved in THF dropwise.

  • Observation: Stir at 0°C -> RT for 30-60 mins. Look for bubbling (

    
     gas) and a color change (often yellow/orange anion formation).[1]
    
  • Cool back to 0°C. Add Benzoyl Chloride dropwise.

  • Warm to RT. Reaction is usually complete within 1-2 hours.[1]

  • Quench: Carefully add saturated

    
     solution to quench excess NaH.[1]
    

References

  • Synthesis of 1,2,5-Oxadiazoles (Review)

    • Title: Synthesis of 1,2,5-oxadiazoles (a review).
    • Source: Russian Chemical Reviews / ResearchGate.[1]

    • Context: Comprehensive overview of furazan reactivity, highlighting the low nucleophilicity of the 3-amino group.[1]

  • Acylation Methodologies

    • Title: New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities.[1][4]

    • Source: National Institutes of Health (NIH) / PMC.[1]

    • Context: Describes successful amide formation on the aminofurazan scaffold using acyl chlorides, confirming the viability of the acyl chloride route over coupling agents.
  • Alternative Approaches

    • Title: Acylation of 3,4-diaminofurazan.[1]

    • Source: Beijing Institute of Technology.[1]

    • Context: Discusses optimization of reaction time and yield using specific acylating conditions for the diamino-variant, applicable to the mono-amino substr
    • (Note: Deep link to specific PDF may vary; institutional repository citation).

  • Reactivity Profiles

    • Title: A Re-Examination of the Reaction of 3,4-Diamino[1,2,5]oxadiazole.
    • Source: University of Southern Mississippi.[1]

    • Context: Provides mechanistic insight into the stability and reactivity of the furazan ring under basic conditions.

Sources

Technical Support Center: Furazan (1,2,5-Oxadiazole) Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability challenges of the 1,2,5-oxadiazole (furazan) core during amide coupling. It is designed for medicinal chemists and process scientists encountering degradation (ring opening) when attempting to functionalize this electron-deficient heterocycle.

Topic: Preventing Ring Opening & Degradation During Acylation Doc ID: FZ-SYN-004 | Version: 2.1

Part 1: The Core Challenge – Why Furazans Fail

The 1,2,5-oxadiazole ring is an electron-poor aromatic system. Unlike furan or thiophene, the presence of two nitrogen atoms and one oxygen creates a high susceptibility to nucleophilic attack rather than electrophilic substitution.

The Failure Mechanism: In standard amide couplings, the use of strong bases (e.g., NaOH, unhindered amines) or highly activated intermediates (e.g., acid chlorides) can trigger a retro-1,3-dipolar cycloaddition or a nucleophilic cleavage.

  • Base Attack: A nucleophile (Nu⁻) attacks the C3 or C4 position.

  • Ring Scission: The N-O bond cleaves, causing the ring to collapse into acyclic nitrile oxides or

    
    -cyano-oxime anions.
    
  • Result: The reaction mixture turns black/tarry (polymerization of nitrile oxides) or yields the acyclic nitrile byproduct.

Mechanism of Ring Opening (DOT Visualization)

FurazanRingOpening Figure 1: Nucleophilic degradation pathway of the furazan core. Furazan 1,2,5-Oxadiazole (Intact Ring) Attack Nucleophilic Attack (at C3/C4) Furazan->Attack + Strong Base (OH-, alkoxide) Transition Anionic Intermediate (Ring Strain) Attack->Transition Open Ring Scission (N-O Bond Break) Transition->Open Product Acyclic Nitrile/Oxime (Degradation) Open->Product Irreversible

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction turns black immediately upon adding TEA/DIPEA."

Diagnosis: Base-mediated polymerization. The furazan ring, especially if substituted with electron-withdrawing groups (like -COOEt or -NO2), becomes hyper-electrophilic. Triethylamine (TEA) can act as a nucleophile or sufficiently strong base to trigger ring fragmentation. Solution:

  • Switch Base: Use 2,4,6-Collidine or 2,6-Lutidine . These are sterically hindered, non-nucleophilic bases that buffer the system without attacking the ring.

  • Protocol Shift: Switch to a base-free coupling method (e.g., EEDQ) or a method efficient at low pH (e.g., T3P in Pyridine).

Issue 2: "I see the desired mass +18 or 'ring opened' species in LCMS."

Diagnosis: Hydrolysis or Acidic Cleavage. While furazans are generally acid-stable, the activated intermediate (like a furazan-acid chloride) is extremely reactive. If water is present, it hydrolyzes rapidly. If the conditions are too forcing, the ring opens to an oxime. Solution:

  • Avoid Acid Chlorides: Do not use SOCl₂ or Oxalyl Chloride. The generation of HCl byproducts accelerates degradation.

  • Use Mixed Anhydrides: Activate the carboxylic acid with Isobutyl Chloroformate (IBCF) at -10°C. This intermediate is reactive enough for amines but stable enough to prevent ring stress.

Issue 3: "Low yield with HATU/EDC."

Diagnosis: Over-activation leading to side reactions (O-acylation of the urea byproduct). Solution:

  • Use T3P (Propylphosphonic Anhydride): This is the "Gold Standard" for sensitive heterocycles. It creates a cyclic anhydride intermediate that reacts cleanly with amines, often requiring milder bases (like pyridine) and producing only water-soluble byproducts.

Part 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" T3P Coupling

Recommended for valuable intermediates or highly sensitive substrates.

Reagents:

  • Furazan-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% wt in EtOAc/DMF) (1.5 equiv)

  • Pyridine (3.0 equiv) [Acts as solvent & mild base]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF

Step-by-Step:

  • Dissolution: Dissolve the furazan acid and the amine in EtOAc (0.1 M concentration).

  • Base Addition: Add Pyridine at 0°C. Note: Do not use TEA.

  • Activation: Dropwise add the T3P solution while stirring at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS (typically complete in 2–4 hours).

  • Workup: Wash with 0.5 M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.

    • Why this works: T3P activation is highly chemoselective for amines and does not generate free chloride ions or require strong bases that attack the furazan ring [1].

Protocol B: Mixed Anhydride Method (Scale-Up Friendly)

Recommended when T3P is too expensive or unavailable.

Reagents:

  • Furazan-3-carboxylic acid (1.0 equiv)

  • Isobutyl Chloroformate (IBCF) (1.05 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Amine (1.1 equiv)

  • Solvent: Dry THF

Step-by-Step:

  • Cooling: Dissolve acid and NMM in dry THF. Cool to -15°C (Critical: Temperature control prevents decarboxylation).

  • Activation: Add IBCF dropwise. Stir for 15 mins. A white precipitate (NMM·HCl) will form.

  • Coupling: Add the amine (dissolved in minimal THF) slowly.

  • Reaction: Stir at -15°C for 1 hour, then allow to warm to 0°C.

    • Why this works: The mixed anhydride forms at low temp, minimizing the thermal energy available for ring-opening pathways [2].

Part 4: Comparative Data & Decision Matrix

Table 1: Base Compatibility with Furazan Ring
BasepKa (conj. acid)Risk LevelRecommendation
Triethylamine (TEA) 10.75High Avoid. Can act as nucleophile.
DIPEA (Hünig's Base) 10.75MediumUse only if hindered; add slowly.
Pyridine 5.2Low Preferred. Weak base, good solvent.
2,4,6-Collidine 7.4Very Low Excellent. Sterically blocks nucleophilic attack.
NaOH / KOH 15.7Critical NEVER USE. Instant ring destruction.
Decision Tree: Choosing the Right Conditions

CouplingSelection Figure 2: Selection logic for coupling reagents based on substrate stability. Start Start: Furazan Amide Synthesis AcidType Is the Furazan Acid Sterically Hindered? Start->AcidType Hindered Yes (e.g., 4-substituted) AcidType->Hindered NotHindered No (Sensitive) AcidType->NotHindered MethodA Use HATU + Collidine (Strong activation needed) Hindered->MethodA Scale Scale of Reaction? NotHindered->Scale SmallScale < 1 Gram Scale->SmallScale LargeScale > 10 Grams Scale->LargeScale T3P Protocol A: T3P / Pyridine (Best Purity) SmallScale->T3P IBCF Protocol B: Mixed Anhydride (Lowest Cost) LargeScale->IBCF

References

  • Propylphosphonic Anhydride (T3P)

    • Title: "Propylphosphonic Anhydride (T3P)
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • Mixed Anhydride Methodologies

    • Title: "Mixed Anhydride Coupling Strategies in Peptide and Organic Synthesis."
    • Source: Tetrahedron.[1]

    • URL:[Link]

  • Furazan Ring Stability

    • Title: "1,2,5-Oxadiazoles (Furazans): Synthesis and Reactivity."
    • Source: Comprehensive Heterocyclic Chemistry III.
    • URL:[Link]

Sources

Technical Support Center: Solubility & Handling Guide for N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Physicochemical Profile[1]

Welcome to the technical support center for N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide . This guide addresses the specific solubility challenges inherent to this compound's structure.

The molecule consists of a lipophilic benzamide moiety coupled to a 1,2,5-oxadiazole (furazan) ring. This structural combination creates a "solubility cliff" often observed in high-throughput screening libraries.

  • Planarity & Lattice Energy: The planar geometry facilitates strong intermolecular

    
    -
    
    
    
    stacking and hydrogen bonding (Amide N-H
    
    
    Oxadiazole N/O), resulting in a high crystal lattice energy that resists dissolution [1].
  • Hydrophobicity: With a predicted LogP > 2.5 and low polar surface area relative to its size, the compound is highly lipophilic. It dissolves well in aprotic solvents (DMSO, DMF) but exhibits negligible solubility in aqueous media [2].

  • Hygroscopic Sensitivity: The primary failure mode in experiments is water-induced precipitation . DMSO is hygroscopic; even 1-2% water uptake can drastically reduce the solubility of this compound, causing it to crash out of "stock" solutions [3].

Troubleshooting Guide (Q&A)

Q1: My compound was soluble when I first made the stock, but now I see a white precipitate in the tube. What happened?

Diagnosis: This is likely Water-Induced Crystallization . Mechanism: DMSO is hygroscopic and absorbs atmospheric moisture rapidly. If the vial was opened frequently or stored without a desiccator, the DMSO may have absorbed water. For hydrophobic benzamides, the solubility limit drops exponentially with increasing water content (e.g., solubility in 90% DMSO is often 10x lower than in 100% DMSO) [4]. Solution:

  • Do not filter the solution (you will lose the compound).

  • Sonicate the vial in a warm water bath (40°C) for 10-15 minutes.

  • If it re-dissolves, aliquot immediately into single-use vials to prevent future moisture exposure.

  • If it does not re-dissolve, the compound may have formed a stable hydrate crystal. You may need to add fresh anhydrous DMSO to lower the water percentage.

Q2: The compound precipitates immediately when I dilute the DMSO stock into cell culture media. How do I prevent this?

Diagnosis: You are hitting the "Solubility Cliff." Mechanism: Direct addition of a high-concentration DMSO stock (e.g., 100 mM) into aqueous media creates a local zone of supersaturation. The hydrophobic compound aggregates faster than it disperses [3]. Solution: Use the Intermediate Dilution Method (see Protocol B).

  • Avoid: 100 mM DMSO

    
     Media (1:1000 dilution).
    
  • Adopt: 100 mM DMSO

    
     10 mM DMSO 
    
    
    
    1 mM in PBS/Media (Stepwise).
Q3: Can I heat the solution to dissolve the precipitate?

Answer: Yes, but with strict limits.

  • Safe Zone: 37°C to 45°C for <30 minutes. The 1,2,5-oxadiazole ring is thermally stable, and the amide bond is resistant to hydrolysis at neutral pH [5].

  • Danger Zone: >60°C. High temperatures in the presence of trace water can accelerate amide hydrolysis or ring cleavage of the furazan moiety [6].

Q4: Is the compound stable in DMSO for long-term storage?

Answer: Yes, if kept dry and frozen .

  • Condition: -20°C or -80°C in anhydrous DMSO.

  • Risk: Freeze-thaw cycles promote precipitation. As DMSO freezes, it pushes the solute into a hyper-concentrated liquid pocket (cryoconcentration) before solidifying, which can force the compound out of solution. Upon thawing, it may not re-dissolve [4].

  • Recommendation: Store as 10 mM or 50 mM aliquots. Use each aliquot only once (thaw, use, discard remainder).

Experimental Protocols

Protocol A: Preparation of High-Quality Stock Solution

Objective: Create a stable 50 mM stock solution free of micro-aggregates.

  • Weighing: Weigh the solid powder into a glass vial (avoid plastic if possible to minimize leaching).

  • Solvent: Add Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

    • Tip: Do not use an old bottle of DMSO that has been sitting on the shelf. Use a fresh ampoule or a bottle stored over molecular sieves.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Sonicate in an ultrasonic water bath at room temperature for 5-10 minutes. Visual clarity is not enough; micro-crystals may persist.

  • Inspection: Hold the vial up to a light source. The solution should be perfectly clear with no "swirling" refractivity.

  • Storage: Aliquot immediately into amber tubes (20-50 µL per tube). Store at -20°C.

Protocol B: Stepwise Dilution (The "Sandwich" Method)

Objective: Dilute into assay media without precipitation.

StepSource Conc.SolventTarget Conc.[1][2][3]Volume RatioProcedure
1 50 mM (Stock)100% DMSO5 mM1:10Add 1 µL Stock to 9 µL DMSO. Vortex.
2 5 mM100% DMSO0.5 mM1:10Add 1 µL (Step 1) to 9 µL DMSO. Vortex.
3 0.5 mMMedia/Buffer5 µM1:100Add 1 µL (Step 2) to 99 µL warm media.

Note: Pre-warming the media to 37°C reduces the kinetic shock of dilution.

Solubility Data & Specifications

The following data is based on structure-activity relationship (SAR) analysis of 1,2,5-oxadiazole benzamide analogs [1][5][7].

SolventSolubility Limit (Approx.)Comments
Anhydrous DMSO ~50 - 100 mMExcellent solvent. Hygroscopic.
Ethanol (100%) ~5 - 10 mMModerate solubility.
Water / PBS (pH 7.4) < 10 µMInsoluble. Requires carrier (e.g., Cyclodextrin) or surfactant.
0.1 M NaOH < 50 µMSlightly improved due to amide deprotonation, but high risk of hydrolysis.

Troubleshooting Logic Map

The following diagram illustrates the decision process for handling precipitation issues.

Solubility_Troubleshooting Figure 1: Decision tree for recovering precipitated this compound stocks. Start Issue: Visible Precipitate in DMSO Stock CheckWater Check DMSO Quality (Is it old/hydrated?) Start->CheckWater Sonicate Sonicate at 40°C (15 mins) CheckWater->Sonicate Step 1 Clear Solution Clear? Sonicate->Clear Aliquot Aliquot & Store (-20°C, Desiccated) Clear->Aliquot Yes AddFreshDMSO Add Fresh Anhydrous DMSO (Dilute Stock) Clear->AddFreshDMSO No AddFreshDMSO->Sonicate Retry Discard Discard & Re-synthesize (Irreversible Aggregation) AddFreshDMSO->Discard Still Precipitated

References

  • Nikonov, G. N., et al. (2008).[4] 1,2,5-Oxadiazoles: Synthesis and Reactivity. ResearchGate. Link

  • Lipinski, C. A. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Ziath Technical Repository. Link

  • BenchChem Technical Support. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Link

  • Oldenburg, K., et al. (2005). Compound Handling Instructions and Freeze-Thaw Effects. Combinatorial Chemistry and High Throughput Screening. Link

  • MDPI Molecules. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis and Stability. Link

  • Gaylord Chemical. (2007).[5] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Link

  • PubChem. (2025). Flufenoxadiazam (Analogous 1,2,4-oxadiazole benzamide) Physical Properties. Link

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of Furazan Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of Furazan Benzamides (specifically N-(1,2,5-oxadiazol-3-yl)benzamides), a scaffold increasingly relevant in medicinal chemistry for targets like HPPD (herbicides) and PD-L1 (oncology).

Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometrists. Scope: Structural elucidation, distinguishing isomers (1,2,5 vs 1,2,4-oxadiazoles), and fragmentation mechanisms (ESI-CID and EI).

Executive Summary: The Furazan Signature

Furazan benzamides exhibit a "dual-domain" fragmentation behavior. Unlike simple benzamides, which are dominated by the stability of the benzoyl cation (m/z 105), furazan derivatives undergo a competitive and highly diagnostic heterocyclic ring cleavage .

The defining characteristic of the furazan (1,2,5-oxadiazole) moiety is its susceptibility to Retro-Cycloaddition (RCA) and N-O bond homolysis , often preceding or accompanying the standard amide bond cleavage. This creates a unique spectral fingerprint distinguishable from isomeric 1,2,4-oxadiazoles.

Technical Deep Dive: Fragmentation Mechanisms

A. The Primary "Amide-First" Pathway (Common)

In both Electron Impact (EI) and Electrospray Ionization (ESI-CID), the amide linkage is the most fragile point, particularly when the benzoyl ring is unsubstituted or electron-rich.

  • Amide Cleavage: The molecular ion

    
     cleaves at the amide C-N bond.
    
  • Benzoyl Cation Formation: Generates the highly stable benzoyl cation (m/z 105).

  • Phenyl Cation: Subsequent loss of CO (28 Da) yields the phenyl cation (m/z 77).

B. The "Ring-First" Pathway (Furazan Specific)

This pathway is what distinguishes this scaffold. The 1,2,5-oxadiazole ring is energetically strained.

  • N-O Bond Homolysis: The weakest bond in the furazan ring is the N-O bond.

  • Retro-Cycloaddition (RCA): The ring unzips to form nitrile fragments. For a furazan, this often results in the expulsion of NO (30 Da) or cleavage into two nitrile moieties (R-CN).

  • Diagnostic Neutral Losses:

    • Loss of NO (30 Da): Highly characteristic of 1,2,5-oxadiazoles (unlike 1,2,4-isomers).

    • Loss of HCN (27 Da): Common in terminal furazans.

C. Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways for a generic N-furazan-benzamide.

FurazanFragmentation Parent Parent Ion [M+H]+ Benzoyl Benzoyl Cation (m/z 105) [Ph-CO]+ Parent->Benzoyl Amide Cleavage (Primary Path) FurazanOpen Ring-Opened Intermediate (N-O Cleavage) Parent->FurazanOpen N-O Homolysis (Secondary Path) Phenyl Phenyl Cation (m/z 77) [Ph]+ Benzoyl->Phenyl - CO (28 Da) NitrileFrag Nitrile Fragment [R-CN]+ FurazanOpen->NitrileFrag Retro-Cycloaddition LossNO Loss of NO (-30 Da) FurazanOpen->LossNO Radical Elimination

Caption: Competitive fragmentation pathways showing the stability of the benzoyl cation vs. the diagnostic furazan ring opening.

Comparative Analysis: Furazan vs. Alternatives

This section compares the Furazan Benzamide scaffold against its two closest structural relatives: the 1,2,4-Oxadiazole Benzamide (a common isomer) and the Simple Benzamide (lacking the heterocycle).

Table 1: Spectral Fingerprint Comparison
FeatureFurazan Benzamide (1,2,5) 1,2,4-Oxadiazole Benzamide Simple Benzamide
Dominant Ion m/z 105 (Benzoyl)m/z 105 (Benzoyl)m/z 105 (Benzoyl)
Ring Cleavage Symmetric/Radical: Loss of NO (30 Da) is diagnostic.Asymmetric (RCA): Retro-1,3-dipolar cycloaddition. Yields specific Nitrile + Isocyanate ions.None.
Key Neutral Loss -30 Da (NO), -27 Da (HCN)-42 Da (CNO species), -28 Da (CO)-17 Da (NH3), -44 Da (CONH2)
Low Mass Region Complex nitrile fragments (m/z 40-60 range).Distinct fragment from the 5-substituent.Clean, mostly phenyl fragments.
Isomer ID High NO loss indicates 1,2,5-connectivity.RCA fragments indicate 1,2,4-connectivity.N/A
Why This Matters

In drug discovery, distinguishing between 1,2,4- and 1,2,5-isomers is critical because they have vastly different metabolic stability and hydrogen-bonding profiles.

  • Select Furazan if you observe the [M-30] peak (loss of NO).

  • Select 1,2,4-Oxadiazole if you observe clean retro-cycloaddition splitting the ring into two distinct halves (R-CN and R'-CNO).

Experimental Protocol: Validating the Pattern

To reliably generate and confirm these patterns, use the following self-validating protocol. This workflow ensures you can distinguish the amide cleavage from the ring cleavage.

Step 1: Source Tuning (ESI)
  • Goal: Prevent in-source fragmentation that destroys the molecular ion.

  • Setting: Set De-clustering Potential (DP) or Cone Voltage to low/medium (20-40V) .

  • Validation: Ensure the parent peak

    
     is the base peak (100% intensity). If m/z 105 is already dominant in MS1, lower the voltage.
    
Step 2: MS/MS Fragmentation (CID)
  • Goal: Induce ring opening.

  • Energy Ramp: Apply a Collision Energy (CE) ramp from 15 eV to 50 eV .

  • Observation:

    • At low CE (15-25 eV) : Expect Amide cleavage (m/z 105).

    • At high CE (>35 eV) : Look for the "Furazan Signature" (low mass nitrile fragments and [M-30] ions).

Step 3: Isotope Confirmation (Optional but Recommended)
  • If available, use a deuterated benzoyl analog (

    
    -phenyl).
    
  • Shift: The m/z 105 peak will shift to m/z 110.

  • Static Peaks: Any fragment not shifting belongs to the furazan/amine side, confirming the assignment of the heterocyclic fragments.

References

  • Fragmentation of 1,2,5-Oxadiazoles

    • Title: Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies.[1][2]

    • Source: J. Braz.[2] Chem. Soc., Vol. 15, No. 2.[3]

    • URL:[Link]

  • Benzamide Fragmentation Standards

    • Title: Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E)
    • Source: Rapid Commun. Mass Spectrom.
    • URL:[Link]

  • General Heterocyclic Cleavage (RCA)

    • Title: Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
    • Source: Arkivoc (Review).
    • URL:[Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of Amide-Linked Oxadiazoles for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to enhancing their pharmacokinetic and pharmacodynamic profiles. The amide bond, a ubiquitous functional group in bioactive molecules, is often a target for bioisosteric replacement to improve metabolic stability and other drug-like properties. Among the most promising amide bioisosteres are five-membered nitrogen-containing heterocycles, with oxadiazoles gaining significant attention. This guide provides an in-depth comparison of the characteristic infrared (IR) spectroscopy peaks for amide-linked oxadiazoles, juxtaposed with the native amide linkage and other common heterocyclic bioisosteres such as triazoles and tetrazoles. Understanding these spectral signatures is crucial for the unambiguous characterization of these novel chemical entities.

The Rationale for Bioisosteric Replacement and the Role of IR Spectroscopy

The amide bond, while vital for biological activity, is often susceptible to enzymatic hydrolysis, limiting the oral bioavailability and in vivo half-life of drug candidates.[1] Heterocyclic rings like oxadiazoles, triazoles, and tetrazoles can mimic the spatial arrangement and electronic properties of the amide group while offering enhanced metabolic stability.[1][2][3]

Infrared spectroscopy serves as a rapid and powerful tool for confirming the successful synthesis and structural integrity of these modified compounds. The technique probes the vibrational frequencies of functional groups, providing a molecular "fingerprint." The introduction of a heterocyclic ring in place of or adjacent to an amide linkage induces subtle yet discernible shifts in the characteristic vibrational bands, primarily the Amide I (C=O stretch) and Amide II (N-H bend and C-N stretch) bands. These shifts are a direct consequence of the altered electronic environment and vibrational coupling within the molecule.

Core Functional Group Vibrations: A Comparative Overview

The following sections detail the expected IR absorption regions for the key functional groups. It is important to note that the exact peak positions can vary based on the molecular environment, substitution patterns, and physical state of the sample.

The Amide Signature

The IR spectrum of a secondary amide, the most relevant for this comparison, is dominated by several key absorptions:

  • N-H Stretching: A single, sharp to moderately broad peak typically appears in the 3370-3170 cm⁻¹ region. Its position and broadness are sensitive to hydrogen bonding.[4]

  • Amide I (C=O Stretching): This is one of the most intense and characteristic bands in the IR spectrum of amides, appearing in the 1680-1630 cm⁻¹ range.[4] The delocalization of the nitrogen lone pair into the carbonyl group lowers this frequency compared to ketones.

  • Amide II (N-H Bending and C-N Stretching): This band, found between 1570 and 1515 cm⁻¹, arises from a coupled vibration of the N-H in-plane bend and the C-N stretch. Its high intensity is a hallmark of secondary amides.[4]

The Oxadiazole Moiety

Oxadiazoles exist as several isomers, with the 1,3,4- and 1,2,4-isomers being the most common in medicinal chemistry.[5] Their key IR features include:

  • C=N Stretching: This vibration typically gives rise to a medium to strong absorption in the 1650-1560 cm⁻¹ region.[6]

  • C-O-C Stretching: Asymmetric and symmetric stretching of the C-O-C ether linkage within the ring results in strong bands in the 1300-1000 cm⁻¹ range.[5][7]

Analyzing the Amide-Linked Oxadiazole System

When an amide is directly linked to an oxadiazole ring, the electronic interplay between the two moieties influences the positions of the characteristic amide and heterocycle bands. The electron-withdrawing nature of the oxadiazole ring can impact the resonance of the amide bond.

Expected Spectral Shifts in Amide-Linked Oxadiazoles:
  • Amide I (C=O Stretch): The electron-withdrawing character of the oxadiazole ring is expected to pull electron density away from the amide nitrogen, reducing its ability to donate into the carbonyl group. This stiffens the C=O bond, leading to a hypsochromic shift (shift to higher wavenumber) of the Amide I band, often observed above 1700 cm⁻¹.

  • Amide II (N-H Bend/C-N Stretch): The change in the C-N bond order and the overall electronic environment will also affect the Amide II band, though the prediction of the shift is less straightforward due to its coupled nature.

  • Oxadiazole Bands: The C=N and C-O-C stretching vibrations of the oxadiazole ring will be present, confirming its incorporation.

Comparative Analysis with Other Amide Bioisosteres

A comprehensive understanding of the IR spectrum of amide-linked oxadiazoles is best achieved by comparing it with other common amide bioisosteres.

Amide-Linked Triazoles

1,2,4-Triazoles are another class of five-membered heterocycles used as amide replacements.[3]

  • N-H Stretching (if present): Unsubstituted triazole rings will exhibit N-H stretching bands.

  • C=N and N=N Stretching: These vibrations are typically found in the 1600-1400 cm⁻¹ region.[8]

  • Impact on Amide I: Similar to oxadiazoles, triazoles are electron-withdrawing, which would be expected to cause a hypsochromic shift in the Amide I band of a linked amide group.

Amide-Linked Tetrazoles

Tetrazoles are known bioisosteres of carboxylic acids and can also be considered in the context of amide mimetics.[9][10]

  • N-H Stretching: A broad band between 3400 and 3150 cm⁻¹ is characteristic of the N-H stretch in the tetrazole ring.[11]

  • Ring Vibrations (C=N and N=N stretching): These occur in the 1600-1300 cm⁻¹ range.[11]

  • Impact on Amide I: The electronic effect of the tetrazole ring on a linked amide carbonyl would likely be similar to that of the oxadiazole and triazole, resulting in a shift of the Amide I band to a higher wavenumber.

Summary of Characteristic IR Peaks

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Expected Position in Amide-Linked OxadiazoleNotes
Secondary Amide N-H Stretch3370 - 31703370 - 3170Position and shape are highly dependent on hydrogen bonding.
Amide I (C=O Stretch)1680 - 1630> 1700The electron-withdrawing nature of the oxadiazole ring leads to a hypsochromic shift.
Amide II (N-H Bend / C-N Stretch)1570 - 1515~1550Position may shift due to changes in vibrational coupling.
1,3,4-Oxadiazole C=N Stretch1650 - 15601650 - 1560Confirms the presence of the heterocyclic ring.
C-O-C Stretch1300 - 10001300 - 1000Often appears as multiple strong bands.
1,2,4-Triazole (comparative) C=N / N=N Stretch1600 - 1400-Useful for distinguishing from oxadiazoles.
1H-Tetrazole (comparative) N-H Stretch3400 - 3150-A broad absorption characteristic of the ring N-H.[11]
C=N / N=N Stretch1600 - 1300-A series of bands that confirm the tetrazole ring.[11]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible IR spectra, meticulous sample preparation is essential. Below are detailed protocols for the two most common solid-state sampling techniques.

Workflow for Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_kbr KBr Pellet Protocol cluster_atr ATR-FTIR Protocol cluster_analysis Spectral Analysis start Start with Dry, Pure Sample choose Choose Method start->choose kbr KBr Pellet Method choose->kbr   High sensitivity needed   Quantitative analysis atr ATR Method choose->atr   Rapid screening   Minimal preparation grind_sample Grind 1-2 mg of sample clean_crystal Clean ATR crystal mix_kbr Mix with 100-200 mg dry KBr grind_sample->mix_kbr grind_mix Grind mixture to fine powder mix_kbr->grind_mix load_die Load into pellet die grind_mix->load_die press Press under vacuum (8-10 tons) load_die->press pellet Obtain transparent pellet press->pellet analyze Analyze Spectrum pellet->analyze background Collect background spectrum clean_crystal->background place_sample Place small amount of sample on crystal background->place_sample apply_pressure Apply pressure for good contact place_sample->apply_pressure spectrum Collect sample spectrum apply_pressure->spectrum spectrum->analyze

Caption: General workflow for IR sample preparation and analysis.

Method 1: Potassium Bromide (KBr) Pellet Method

This transmission technique is often considered the gold standard for high-quality spectra of solid samples, particularly for library matching and quantitative analysis.[12]

Causality: The goal is to disperse the sample homogeneously in an IR-transparent matrix (KBr) to minimize light scattering and obtain a spectrum that adheres to the Beer-Lambert law.[12][13]

Step-by-Step Protocol:

  • Drying: Ensure both the sample and spectroscopy-grade KBr are thoroughly dry. KBr is hygroscopic and absorbed water will show a broad O-H stretching band around 3400 cm⁻¹, potentially obscuring N-H stretches.[9]

  • Weighing: Accurately weigh approximately 1-2 mg of the amide-linked oxadiazole and 100-200 mg of dry KBr. The low sample concentration (0.5-1%) is crucial to avoid total absorption of the IR beam.[9]

  • Grinding and Mixing: Using a clean agate mortar and pestle, grind the sample and KBr together for several minutes until a fine, homogenous powder is obtained. This minimizes scattering of the IR radiation by large particles.

  • Pellet Formation: Transfer the powder to a pellet die. Apply a vacuum to remove trapped air and residual moisture. Gradually apply pressure using a hydraulic press to approximately 8-10 tons and hold for 1-2 minutes.[9]

  • Analysis: Carefully remove the transparent or translucent pellet from the die and place it in the spectrometer's sample holder for analysis.

Method 2: Attenuated Total Reflectance (ATR)-FTIR

ATR is a popular alternative that requires minimal to no sample preparation, making it ideal for rapid screening.[14]

Causality: This technique relies on the measurement of the evanescent wave that penetrates a small distance into the sample when the IR beam undergoes total internal reflection at the crystal-sample interface. Good contact between the sample and the crystal is critical for a high-quality spectrum.[14][15]

Step-by-Step Protocol:

  • Crystal Cleaning: Clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any instrumental and atmospheric absorptions.

  • Sample Application: Place a small amount of the powdered sample onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.

  • Analysis: Collect the sample spectrum. The number of scans can be increased to improve the signal-to-noise ratio.[3]

  • Cleaning: After analysis, thoroughly clean the sample from the crystal surface.

Choosing the Right Method: KBr vs. ATR

G cluster_kbr KBr Pellet cluster_atr ATR-FTIR decision Select IR Sampling Method kbr_adv Advantages: - High sensitivity (trace analysis) - 'Classic' transmission spectra - Good for library matching - Quantitative analysis decision->kbr_adv Need high sensitivity or 'gold standard' spectrum atr_adv Advantages: - Rapid, minimal preparation - Excellent reproducibility - Non-destructive - Good for liquids, pastes, soft solids decision->atr_adv Need rapid screening or have difficult sample form kbr_disadv Disadvantages: - Time-consuming preparation - Requires skill for reproducibility - Hygroscopic nature of KBr - Destructive (grinding) atr_disadv Disadvantages: - Lower sensitivity than KBr - Potential for spectral distortions - Hard samples may give poor contact

Caption: Decision matrix for choosing between KBr and ATR methods.

For the initial characterization of a newly synthesized amide-linked oxadiazole, ATR-FTIR is often the preferred starting point due to its speed and simplicity. If the resulting spectrum is of poor quality, or if trace impurities are being investigated, the KBr pellet method offers superior sensitivity and resolution .[10][12]

Conclusion

The strategic replacement of amide bonds with oxadiazole rings is a valuable tool in modern drug design. Infrared spectroscopy provides an indispensable method for the characterization of these novel molecules. By understanding the expected shifts in the Amide I and Amide II bands, and by identifying the characteristic vibrations of the oxadiazole ring, researchers can confidently confirm the successful synthesis of their target compounds. A comparative analysis with other bioisosteres like triazoles and tetrazoles further refines this understanding. The choice of an appropriate sample preparation technique, be it the high-sensitivity KBr pellet method or the rapid ATR-FTIR approach, is crucial for obtaining high-quality, reliable data. This guide provides the foundational knowledge for researchers to effectively utilize IR spectroscopy in the development of next-generation therapeutics based on amide-linked oxadiazoles.

References

  • Kintek Press. (2026, February 10). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

  • ResearchGate. (2014, July 9). Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2022, 1-8.
  • Quantum Design Europe. Good to know about KBr pellets. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2022). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 10, 999677.
  • Senthil, S., & Gopi, R. (2015). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 7(6), 15-23.
  • Greenberg, N. I., & Kubelka, J. (2010). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. Molecules, 15(7), 4645-4675.
  • AZoM. (2012, February 13). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Advanced Journal of Chemistry, Section A. (2024, September 24). Synthesis of Some New Disubstituted Triazole and Oxadiazole Derivatives and Study of Their Molecular Docking and Biological Activity. [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Al-Obaidi, A. S. M., Ahmed, H. J., & Al-Majidi, S. M. H. (2023). Synthesis and Characterization of Heterocyclic Compounds. Impact factor, 8(3), 25.
  • Al-Adely, K. J., & Al-Joboury, K. I. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. National Journal of Chemistry, 20, 533-542.
  • Kintek Press. What Are The Advantages Of Using The Kbr Pellet Method For Solid Sample Analysis? Achieve High-Quality Ftir Spectra With Ease. [Link]

  • Lunsford, J., Vivelo, C., & Jones, A. (2019). Surveying heterocycles as amide bioisosteres within a series of mGlu7 NAMs: Discovery of VU6019278. Bioorganic & Medicinal Chemistry Letters, 29(10), 1265-1269.
  • JournalsPub. (2024, July 26). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.[Link]

  • Abu-Hashem, A. A., Gouda, M. A., & Badria, F. A. (2020). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 25(9), 2088.
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  • Cambridge MedChem Consulting. (2024, February 16). Ester and Amide Bioisosteres. [Link]

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  • Romano, A., et al. (2019). ATR-FTIR Spectroscopy, a New Non-Destructive Approach for the Quantitative Determination of Biogenic Silica in Marine Sediments. Minerals, 9(11), 669.
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Safety Operating Guide

N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide Disposal Guide

Part 1: Executive Safety Assessment

WARNING: POTENTIALLY ENERGETIC MATERIAL (PEM) While the benzamide moiety provides steric bulk and stability, the 1,2,5-oxadiazole (furazan) core is a high-nitrogen heterocycle historically associated with energetic materials and propellants. In the absence of specific friction/impact sensitivity data for this exact derivative, you must apply the Precautionary Principle .

  • Primary Hazard: Potential shock sensitivity and thermal instability.

  • Secondary Hazard: Formation of toxic nitrogen oxides (NOx) during decomposition/combustion.

  • Disposal Method: High-temperature chemical incineration with NOx scrubbing. DO NOT dispose of down the drain or in general trash.

Part 2: Technical Hazard Analysis

To understand the disposal requirements, we must deconstruct the molecule into its functional components. This analysis dictates the safety protocols.

ComponentStructureHazard ProfileOperational Implication
1,2,5-Oxadiazole (Furazan) N-O-N ringHigh Energy / Unstable. The N-O bonds are weak, and the ring strain can lead to rapid, exothermic ring opening.Treat as Explosive. Avoid dry scraping. Keep wet with solvent. Use anti-static tools.[1]
Benzamide Ph-CO-NH-Stable / Toxic. Generally stable but releases carbon monoxide (CO) and NOx upon burning.Toxic Waste. Requires incineration. Provides some stabilization to the furazan ring but does not eliminate risk.
Methyl Group -CH3Fuel Source. Adds carbon content for combustion.Increases flammability.

Critical Stability Note: 1,2,5-oxadiazoles are generally stable to acid but can undergo rapid ring cleavage under basic conditions (pH > 9) or high heat (>200°C), potentially releasing nitrile oxides or forming shock-sensitive salts [1, 2].

Part 3: Pre-Disposal Stabilization Protocol

Before moving the material to waste storage, it must be stabilized. This protocol prevents accidental initiation during transport.

Step 1: Physical State Assessment
  • If Solid: Never handle dry powder with metal spatulas (friction risk).

  • If Solution: Ensure the solvent is compatible (no strong bases).

Step 2: Desensitization (The "Wetting" Rule)

For solid waste, you must lower the friction sensitivity.

  • Select a Phlegmatizer: Use a compatible solvent with a high flash point if possible, or a standard organic solvent like Ethanol or Ethyl Acetate. Water is often ineffective due to low solubility of benzamides.

  • Wetting Procedure: Add solvent until the solid is a slurry or fully dissolved.

  • Verification: Ensure no dry crust remains on the container walls.

Part 4: Disposal & Waste Stream Management

This section details the operational workflow for disposing of the compound.

DisposalWorkflow Start Waste Material: this compound CheckState Check Physical State Start->CheckState IsSolid Solid / Powder CheckState->IsSolid IsLiquid Solution / Mother Liquor CheckState->IsLiquid Desensitize CRITICAL: Desensitize Add Ethanol/Ethyl Acetate to form slurry IsSolid->Desensitize Risk of Friction Segregate Segregate Waste Stream Label: 'High Nitrogen Organic' IsLiquid->Segregate Desensitize->Segregate Container Packaging HDPE or Glass (No Metal) Vented Cap recommended Segregate->Container Labeling Labeling 'Flammable', 'Toxic', 'Potentially Energetic' Container->Labeling Disposal FINAL DISPOSAL High-Temp Incineration (RCRA Code D001/D003) Labeling->Disposal

Figure 1: Decision tree for the safe disposal of this compound, emphasizing the desensitization step for solids.

Detailed Waste Stream Specifications

1. Solid Waste (Pure Compound):

  • Classification: Hazardous Waste (Ignitable/Reactive).

  • RCRA Codes (USA): Likely D001 (Ignitable) and potentially D003 (Reactive) depending on specific sensitivity.

  • Packaging:

    • Dissolve in a combustible solvent (e.g., acetone, ethanol) to create a 10-20% solution.

    • Place in a High-Density Polyethylene (HDPE) container. Avoid metal drums which can generate sparks or react.

    • Label: "Hazardous Waste - Flammable - High Nitrogen Content - Contains 1,2,5-Oxadiazole Derivative."

2. Liquid Waste (Reaction Mixtures):

  • Segregation: Do not mix with strong acids (exothermic risk) or strong bases (ring cleavage risk).

  • Compatibility: Compatible with standard organic solvent waste streams (halogenated or non-halogenated) destined for incineration.

3. Contaminated PPE/Glassware:

  • Glassware: Rinse with acetone before washing. Collect the acetone rinse as hazardous waste.

  • Sharps/Wipes: Place in a dedicated hazardous solids bucket. Do not compact or compress this waste.

Part 5: Emergency Procedures

Spill Response:

  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is airborne, use a P100 respirator.

  • Neutralization:

    • Do not sweep dry.

    • Cover the spill with a solvent-wet pad (ethanol/acetone) to desensitize.

    • Wipe up gently and place wipes in a hazardous waste bag.

Fire Response:

  • Extinguishing Media: CO2, dry chemical, or alcohol-resistant foam.

  • Warning: Combustion will release toxic NOx fumes. Firefighters must wear SCBA.

  • Explosion Risk: If a large quantity (>10g) is involved in a fire, evacuate the building; the heat may trigger a deflagration of the oxadiazole ring.

References

  • Thieme Chemistry. (2004). Product Class 7: 1,2,5-Oxadiazoles (Furazans).[2] Science of Synthesis.

  • National Institutes of Health (NIH). 1,2,5-Oxadiazol-3-amine - PubChem Compound Summary. (General reactivity data for amino-furazans).

  • Sigma-Aldrich. Safety Data Sheet: 1,2,5-Oxadiazole Derivatives (General). (Used for P-statement derivation).

  • BenchChem. Navigating the Disposal of Benzamide Derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.